1-(3,4-Dimethoxyphenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWOAVKBRMACKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331216 | |
| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-65-6 | |
| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(3,4-Dimethoxyphenyl)ethanol from 3',4'-dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol from 3',4'-dimethoxyacetophenone, a key chemical transformation in the preparation of various pharmaceutical intermediates and other valuable organic compounds. This document provides a comprehensive overview of the prevalent synthetic methodologies, including detailed experimental protocols, quantitative data, and reaction mechanisms.
Introduction
This compound is a secondary alcohol that serves as a versatile building block in organic synthesis. Its preparation from the readily available 3',4'-dimethoxyacetophenone via reduction of the ketone functionality is a common and efficient process. The two primary methods for this conversion are catalytic hydrogenation and reduction with sodium borohydride. Each method offers distinct advantages concerning reaction conditions, scalability, and selectivity. This guide will explore both approaches in detail.
Synthetic Methodologies
The reduction of the carbonyl group in 3',4'-dimethoxyacetophenone to a hydroxyl group is the core of this synthesis. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and environmental footprint of the process.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of ketones. It typically involves the use of a metal catalyst, such as Raney Nickel or Platinum, under a hydrogen atmosphere. This method is often preferred for large-scale synthesis due to its high efficiency and the relatively low cost of hydrogen gas.
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[1] It is a popular choice for laboratory-scale synthesis due to its ease of handling, operational simplicity, and high yields. The reaction is typically carried out in a protic solvent, such as ethanol or methanol.
Reaction Pathway
The chemical transformation at the core of this guide is the reduction of a ketone to a secondary alcohol.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the starting material, product, and reaction conditions for the two primary synthetic methods.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3',4'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20[2] | 286-288[3] | 47-54[3] |
| This compound | C₁₀H₁₄O₃ | 182.22[4] | 284.7±35.0 at 760 mmHg[5] | 33-36[6] |
Table 2: Reaction Conditions
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield |
| Catalytic Hydrogenation | H₂, Raney-Nickel[6][7] | Aqueous Medium[6][7] | 50-100[6][7] | 5-10 bar[6][7] | >95%[7] |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Ethanol (95%)[8] | 0 - Room Temp | Atmospheric | High[8] |
Experimental Protocols
Below are detailed experimental procedures for both the catalytic hydrogenation and sodium borohydride reduction methods.
Protocol 1: Catalytic Hydrogenation using Raney-Nickel
This protocol is adapted from established industrial processes.[6][7]
Materials:
-
3',4'-dimethoxyacetophenone
-
Raney-Nickel catalyst (pH 8-9)
-
Deionized water
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure hydrogenation reactor with stirrer, heating/cooling coil, manometer, and thermometer
Procedure:
-
In a suitable high-pressure hydrogenation vessel, charge 3',4'-dimethoxyacetophenone and a slurry of finely-powdered Raney-Nickel catalyst in deionized water.
-
Seal the reactor and flush thoroughly with nitrogen gas to remove any air.
-
Flush the reactor with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).[6]
-
Commence stirring and heat the reaction mixture to the target temperature (e.g., 50-100 °C).[6]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Flush the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the Raney-Nickel catalyst.
-
The aqueous filtrate contains the product, this compound, which can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure.
Protocol 2: Sodium Borohydride Reduction
This protocol is a standard laboratory procedure for the reduction of ketones.[8]
Materials:
-
3',4'-dimethoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (e.g., 1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 3',4'-dimethoxyacetophenone in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride to the stirred solution in small portions. An excess of sodium borohydride is typically used.[8]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Slowly and carefully add dilute hydrochloric acid to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.
-
Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Add deionized water to the residue and extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity. The following are the expected spectroscopic data.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.8-7.0 (m, 3H, Ar-H), ~4.8 (q, 1H, CH-OH), ~3.8 (s, 6H, 2 x OCH₃), ~2.0 (br s, 1H, OH), ~1.4 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~149 (Ar-C-O), ~148 (Ar-C-O), ~138 (Ar-C), ~118 (Ar-CH), ~111 (Ar-CH), ~109 (Ar-CH), ~70 (CH-OH), ~56 (OCH₃), ~25 (CH₃) |
| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2970 (C-H stretch, sp³), ~2840 (C-H stretch, sp³), ~1600, ~1515 (C=C stretch, aromatic), ~1260, ~1030 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 182 (M⁺), 167 (M⁺ - CH₃), 154, 139 |
Note: Predicted NMR and IR values are based on the structure and data from analogous compounds.[9][10][11][12][13]
Conclusion
The synthesis of this compound from 3',4'-dimethoxyacetophenone is a robust and well-established chemical transformation. Both catalytic hydrogenation and sodium borohydride reduction offer effective pathways to the desired product. The choice of method will depend on the scale of the synthesis, available equipment, and desired operational simplicity. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field, facilitating the efficient and successful synthesis of this valuable chemical intermediate.
References
- 1. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]
- 2. DE102004055189B4 - Process for the hydrogenation of acetophenone - Google Patents [patents.google.com]
- 3. 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanol | C17H20O5 | CID 6424569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:5653-65-6 | Chemsrc [chemsrc.com]
- 6. bmse010004 this compound at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol via Grignard Reaction
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various pharmaceutical and organic syntheses. The primary focus of this document is the application of the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.
Introduction
This compound, also known as α-methylveratryl alcohol, is a valuable building block in the synthesis of a number of important compounds. Its synthesis is of significant interest to the drug development industry. While several synthetic routes exist, the Grignard reaction offers a direct and efficient method for its preparation. This guide will detail the reaction of 3,4-dimethoxybenzaldehyde with a methylmagnesium halide, providing a thorough experimental protocol and relevant data.
Reaction Scheme and Mechanism
The Grignard synthesis of this compound involves the nucleophilic addition of a methyl Grignard reagent (typically methylmagnesium bromide or iodide) to the carbonyl carbon of 3,4-dimethoxybenzaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Reaction:
3,4-Dimethoxybenzaldehyde + CH₃MgX → this compound (where X = Br or I)
The general mechanism involves the formation of a highly polarized carbon-magnesium bond in the Grignard reagent, which allows the methyl group to act as a potent nucleophile.[1] This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond.[1]
Experimental Protocol
This protocol is a composite of established Grignard reaction procedures and specific details for the synthesis of this compound. All glassware must be scrupulously dried to prevent the quenching of the Grignard reagent by water.[2][3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to avoid reaction with atmospheric moisture and oxygen.[1]
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Magnesium turnings
-
Methyl iodide or Methyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution for workup
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
Part A: Preparation of the Grignard Reagent
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.[1][4]
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the methyl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.[5]
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]
Part B: Reaction with 3,4-Dimethoxybenzaldehyde
-
Dissolve 3,4-dimethoxybenzaldehyde in anhydrous diethyl ether or THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of 3,4-dimethoxybenzaldehyde to the Grignard reagent via the dropping funnel with vigorous stirring. This reaction is exothermic and the addition should be controlled to maintain a manageable reaction rate.[7]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8] Alternatively, a dilute solution of hydrochloric acid can be used.[2]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by crystallization.[10][11]
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product, this compound.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 281 | 40-43 |
| Methyl Iodide | CH₃I | 141.94 | 41-43 | -66 |
| Methyl Bromide | CH₃Br | 94.94 | 3.6 | -93 |
| Magnesium | Mg | 24.31 | 1090 | 650 |
Table 2: Properties and Spectral Data of this compound
| Property | Value | Reference |
| Appearance | Yellow viscous oil, can crystallize to white crystals | [10][11] |
| Boiling Point | 145-150 °C at 4 torr | [10][11] |
| Melting Point | 34-35 °C | [10][11] |
| Refractive Index (n_D²⁵) | 1.5385 | [10][11] |
| IR (KBr, cm⁻¹) | 3312 (O-H), 2966, 2926 (C-H), 1608, 1594, 1522 (aromatic C=C), 1261, 1237, 1162, 1140 (C-O) | [10][11] |
| ¹H-NMR (200 MHz, CDCl₃) δ (ppm) | 1.47 (3H, d, J=6.4 Hz, CH₃), 2.08 (1H, s, OH), 3.86 and 3.88 (6H, 2s, OCH₃), 4.83 (1H, q, J=6.4 Hz, CHOH), 6.79-6.93 (3H, m, aromatic) | [10][11] |
| ¹³C-NMR (50 MHz, CDCl₃) δ (ppm) | 25.0 (CH₃), 55.8, 55.9 (OCH₃), 70.1 (ArCH), 108.7 (C-2), 111.1 (C-5), 117.5 (C-6), 138.6 (C-1), 148.4, 149.1 (C-3, C-4) | [10][11] |
Visualizations
Diagram 1: Grignard Reaction Mechanism
A simplified overview of the Grignard reaction mechanism.
Diagram 2: Experimental Workflow
A step-by-step workflow for the synthesis and purification.
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Diethyl ether and THF are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
The reaction is exothermic and can become vigorous. Maintain proper temperature control, especially during the addition of reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Grignard reaction provides a reliable and effective method for the synthesis of this compound from 3,4-dimethoxybenzaldehyde. Careful attention to anhydrous and inert conditions is paramount to achieving high yields and purity. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. aroonchande.com [aroonchande.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
physical and chemical properties of 1-(3,4-Dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-(3,4-Dimethoxyphenyl)ethanol, a substituted benzyl alcohol with potential applications in organic synthesis and as a building block for more complex molecules. This document consolidates key data, including physicochemical parameters, detailed spectroscopic information (NMR and IR), and established experimental protocols for its synthesis. In the absence of direct biological activity data for the title compound, a hypothetical signaling pathway is proposed based on the known antioxidant and anti-inflammatory activities of structurally related phenolic compounds, providing a basis for future biological investigation.
Physicochemical Properties
This compound, also known as α-methylveratryl alcohol, is a dimethoxybenzene derivative. Its core physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | α-methylveratryl alcohol, 1-(3,4-dimethoxyphenyl)ethan-1-ol | [1] |
| CAS Number | 5653-65-6 | [2] |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |
| Boiling Point | 284.7 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Melting Point | Not available | [2] |
Table 2: Chemical Identifiers of this compound
| Identifier | String |
| SMILES | CC(C1=CC(=C(C=C1)OC)OC)O |
| InChI | InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 |
| InChIKey | RTWOAVKBRMACKZ-UHFFFAOYSA-N |
Table 3: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The presence of a hydroxyl group allows for some hydrogen bonding with water, but the aromatic ring and methoxy groups impart significant nonpolar character. |
| Ethanol, Methanol | Soluble | "Like dissolves like"; the molecule shares structural similarities with these polar protic solvents. |
| DMSO, DMF | Soluble | These are polar aprotic solvents capable of dissolving a wide range of organic compounds. |
| Chloroform, Dichloromethane | Soluble | The molecule has sufficient nonpolar character to dissolve in these chlorinated solvents. |
| Hexane | Sparingly soluble | The polarity from the hydroxyl and methoxy groups will limit solubility in highly nonpolar solvents like hexane. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data for this compound provides detailed structural information. The assigned chemical shifts from the Biological Magnetic Resonance Bank (BMRB) entry bmse010004 are presented below.[3]
Table 4: ¹H and ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH(OH)- | 4.84 (quartet) | 70.4 |
| -CH₃ (ethanol) | 1.46 (doublet) | 25.1 |
| Ar-H | 6.8-6.9 (multiplet) | 109.2, 110.9, 118.1 |
| Ar-C (quaternary) | - | 138.2, 148.5, 149.0 |
| -OCH₃ | 3.87 (singlet), 3.88 (singlet) | 55.8, 55.9 |
Infrared (IR) Spectroscopy
Table 5: Predicted FT-IR Absorption Peaks for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |
| Alkane | C-H stretch | 3000 - 2850 | Medium-Strong |
| Aromatic | C-H stretch | 3100 - 3000 | Medium |
| Aromatic | C=C stretch | 1600 - 1450 | Medium |
| Alcohol | C-O stretch | 1260 - 1050 | Strong |
| Ether | C-O stretch | 1300 - 1000 | Strong |
Experimental Protocols
Two primary methods for the synthesis of this compound have been documented.
Synthesis via Catalytic Hydrogenation of 3,4-Dimethoxyacetophenone
This method involves the reduction of the ketone functionality of 3,4-dimethoxyacetophenone.
-
Reactants: 3,4-Dimethoxyacetophenone
-
Catalyst: Raney-nickel
-
Solvent: Water
-
Temperature: 70-85°C
-
Pressure: 8-10 bar of Hydrogen
-
Procedure:
-
In a hydrogenation vessel, 3,4-dimethoxyacetophenone is combined with a slurry of finely-powdered Raney-nickel catalyst in water.
-
The reactor is flushed with nitrogen and then with hydrogen.
-
The mixture is stirred intensively under 8-10 bar of hydrogen pressure at a temperature of 70-85°C.
-
The reaction is monitored by hydrogen consumption and typically proceeds for several hours.
-
Upon completion, the catalyst is filtered off, and the product is isolated from the aqueous solution.
-
Synthesis via Grignard Reaction of 3,4-Dimethoxybenzaldehyde
This alternative synthesis route utilizes a Grignard reagent to form the carbon-carbon bond.
-
Reactants: 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Methylmagnesium iodide
-
Solvent: Anhydrous ether (typically diethyl ether or THF)
-
Procedure:
-
A solution of 3,4-dimethoxybenzaldehyde in an anhydrous ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of methylmagnesium iodide in the same solvent is added dropwise to the aldehyde solution, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction.
-
The reaction mixture is stirred for a period to ensure complete reaction.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.
-
Biological Activity and Signaling Pathways (Hypothetical)
As of the date of this document, there is no specific published research detailing the biological activity or signaling pathway engagement of this compound. However, based on the well-documented activities of structurally similar phenolic and polyphenolic compounds, a plausible hypothesis is that this molecule may exhibit antioxidant and anti-inflammatory properties.
Many phenolic compounds exert their effects by modulating key signaling pathways involved in cellular stress and inflammation. A hypothetical pathway is presented below, suggesting potential mechanisms of action for this compound.
Proposed Antioxidant and Anti-inflammatory Signaling Pathway
It is hypothesized that this compound could potentially:
-
Scavenge Reactive Oxygen Species (ROS): Directly neutralize free radicals due to the electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring.
-
Modulate Nrf2 Signaling: Activate the Nrf2 transcription factor, leading to the upregulation of antioxidant response element (ARE)-driven genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Inhibit NF-κB Signaling: Suppress the activation of the NF-κB pathway, a key regulator of inflammation. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the known properties of structurally related compounds. Further experimental validation is required to confirm these potential effects for this compound.
Conclusion
This compound is a well-characterized compound with established synthetic routes and detailed spectroscopic data. While its biological activities remain to be elucidated, its structural features suggest potential for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and potential biological properties of this molecule.
References
1-(3,4-Dimethoxyphenyl)ethanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxyphenyl)ethanol is an aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a dimethoxyphenyl group, makes it a precursor for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block in the development of new chemical entities. While its direct biological activity is not extensively documented in publicly available literature, its utility as a synthetic precursor is well-established.
Chemical Properties and Data
This compound is a member of the benzyl alcohol class, characterized by a phenylethan-1-ol core substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring.[1]
| Property | Value | Reference |
| CAS Number | 5653-65-6 | [2] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Synonyms | 1-(3,4-dimethoxyphenyl)ethan-1-ol, α-methylveratryl alcohol | [3][4] |
| Appearance | Data not available | |
| Solubility | Soluble in organic solvents | [5] |
Synthesis of this compound
The primary and well-documented method for the synthesis of this compound is the reduction of 3',4'-dimethoxyacetophenone.[3][4] This transformation can be achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a scalable, heterogeneous catalytic hydrogenation process for the preparation of this compound.[4]
Materials:
-
3',4'-Dimethoxyacetophenone
-
Raney-nickel catalyst
-
Water (as solvent)
-
Hydrogen gas
-
Nitrogen gas (for flushing)
Equipment:
-
Hydrogenation vessel equipped with heating/cooling coil, stirrer, manometer, and thermometer.
Procedure:
-
Charge the hydrogenation vessel with 3',4'-dimethoxyacetophenone and a slurry of finely-powdered Raney-nickel catalyst in water.
-
Fill the reactor with additional water to the desired volume.
-
Flush the reactor first with nitrogen gas and then with hydrogen gas to create an inert atmosphere.
-
Under intensive stirring, heat the mixture to a temperature of 70-85°C.
-
Pressurize the vessel with hydrogen gas to 8-10 bar.
-
Maintain the reaction under these conditions for approximately 7 hours, or until hydrogen consumption ceases.
-
After the reaction is complete, cool the vessel and vent the excess hydrogen pressure.
-
The resulting mixture contains this compound, which can be isolated and purified using standard laboratory techniques.
Quantitative Data for Synthesis:
| Reactant | Catalyst | Solvent | Temperature | Pressure | Time |
| 3',4'-Dimethoxyacetophenone | Raney-nickel | Water | 70-85°C | 8-10 bar | ~7 h |
Applications in Synthesis and Drug Development
The primary utility of this compound in the fields of research and drug development lies in its role as a chemical intermediate. The dimethoxyphenyl moiety is a common structural feature in a variety of biologically active compounds.
Precursor for Bioactive Molecules
This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a key intermediate in the preparation of certain insecticide synergists.[3][4] While direct pharmacological data on this compound is scarce, its structural analogs and derivatives are subjects of research. For example, compounds containing the 3,4-dimethoxyphenyl group are explored for their potential anti-inflammatory and analgesic properties.[5]
The logical workflow for the utilization of this compound in further synthesis is depicted below.
Caption: Synthetic utility of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific data in the scientific literature detailing the biological activity or the influence on signaling pathways of this compound itself. Research has been conducted on the general effects of ethanol on various cellular signaling cascades, but these findings are not directly applicable to this specific, more complex molecule.
The following diagram illustrates a generalized workflow for assessing the biological activity of a chemical compound, a process that this compound could undergo in future research.
Caption: General workflow for biological activity screening.
Conclusion
This compound is a well-characterized chemical compound with an established synthetic protocol. Its primary significance for researchers, scientists, and drug development professionals is its role as a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activities. Future research is required to elucidate any intrinsic pharmacological properties of this compound and its potential effects on cellular signaling pathways.
References
- 1. This compound | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
A Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenyl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,4-Dimethoxyphenyl)ethanol. Due to a lack of publicly available quantitative solubility data, this document focuses on the fundamental principles governing its solubility, its known physical properties, and a detailed experimental protocol for determining its solubility in various organic solvents. This information is critical for applications in chemical synthesis, formulation development, and purification processes.
Core Compound Properties
A foundational understanding of the physical properties of this compound is essential for predicting its behavior in different solvent systems. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Boiling Point | 284.7 ± 35.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
Qualitative Solubility Analysis
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[2][3] The molecular structure of this compound, featuring a moderately polar hydroxyl group and two methoxy groups on an aromatic ring, suggests a nuanced solubility profile.
The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which generally enhances solubility in polar protic solvents like alcohols (e.g., methanol, ethanol). The aromatic ring and the ethyl chain contribute to its non-polar character, suggesting solubility in less polar solvents. The two methoxy (-OCH₃) groups add to the molecule's polarity and can act as hydrogen bond acceptors.
Based on its structure, this compound is expected to exhibit good solubility in a range of organic solvents, from moderately polar to some less polar ones. It is anticipated to be more soluble in polar protic and aprotic solvents such as alcohols, acetone, and ethyl acetate, and likely less soluble in highly non-polar solvents like hexanes.
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.
Experimental Protocol
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the original concentration of the saturated solution.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Experimental Solubility Determination.
References
Spectroscopic Profile of 1-(3,4-Dimethoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,4-Dimethoxyphenyl)ethanol, a key chemical intermediate. This document is intended to be a core resource for researchers and professionals involved in chemical synthesis, drug development, and quality control, offering a centralized repository of its spectral characteristics.
Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.79-6.93 | m | - | 3H | Ar-H |
| 4.83 | q | 6.4 | 1H | CH-OH |
| 3.88 | s | - | 3H | OCH₃ |
| 3.86 | s | - | 3H | OCH₃ |
| 2.08 | s | - | 1H | OH |
| 1.47 | d | 6.4 | 3H | CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.0 | Ar-C (C-4) |
| 148.28 | Ar-C (C-3) |
| 138.57 | Ar-C (C-1) |
| 117.48 | Ar-CH (C-6) |
| 110.98 | Ar-CH (C-5) |
| 108.65 | Ar-CH (C-2) |
| 70.10 | CH-OH |
| 55.89 | OCH₃ |
| 55.79 | OCH₃ |
| 25.05 | CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and ether functional groups, as well as the aromatic ring.
Table 3: IR Spectroscopic Data for this compound [1][2]
| Wavenumber (cm⁻¹) | Description of Absorption |
| 3312 | O-H stretch (alcohol) |
| 3056, 3006 | C-H stretch (aromatic) |
| 2966, 2926, 2880, 2844 | C-H stretch (aliphatic) |
| 1608, 1594, 1522 | C=C stretch (aromatic ring) |
| 1467 | C-H bend (aliphatic) |
| 1261, 1237 | C-O stretch (aryl ether) |
| 1162, 1140 | C-O stretch (aryl ether) |
| 1091, 1075, 1028 | C-O stretch (alcohol) |
| 861, 814 | C-H out-of-plane bend (aromatic) |
Sample Preparation: KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The following is a predicted mass spectrum.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 151 | [M - OCH₃]⁺ or [M - CH₃ - O]⁺ |
| 139 | [M - C₂H₅O]⁺ |
Experimental Protocols
The following sections provide generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Spectra are typically acquired with a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired with proton decoupling. A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder of the instrument. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Technical Guide to the Biological Activities of 1-(3,4-Dimethoxyphenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(3,4-dimethoxyphenyl)ethanol scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their reported pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.
Quantitative Data for Anti-inflammatory Activity
A notable derivative, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), has shown potent anti-inflammatory effects.[1]
| Compound | Assay | Model | IC50 Value | Reference Compound | IC50 of Reference |
| DMPBD | Ear Edema | Ethyl phenylpropiolate (EPP)-induced | 21 nmol/ear | Oxyphenbutazone | 136 nmol/ear |
| DMPBD | Ear Edema | Arachidonic acid (AA)-induced | 60 nmol/ear | Phenidone | 2520 nmol/ear |
| DMPBD | Ear Edema | 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced | 660 pmol/ear | Diclofenac | 7200 pmol/ear |
| DMPBD | Paw Edema | Carrageenan-induced | 22 µmol/paw (at 3h) | Diclofenac | - |
| DMPBD | Platelet Aggregation | Collagen-induced | 0.35 mM | Aspirin | 0.43 mM |
| DMPBD | Platelet Aggregation | ADP-induced | 4.85 mM | Aspirin | 3.98 mM |
| DMPBD | Platelet Aggregation | AA-induced | 0.94 mM | Aspirin | 0.13 mM |
| DMPBD | Platelet Aggregation | PAF-induced | 1.14 mM | Aspirin | 6.96 mM |
Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has also been shown to inhibit carrageenan-induced rat paw edema by 83.9% at a dose of 300 mg/kg.[2] It also exerts marked inhibition on exudate formation, leukocyte accumulation, and prostaglandin biosynthesis in carrageenan-induced rat pleurisy.[3]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds in vivo.[4][5]
-
Animal Model: Male Sprague-Dawley rats or Wistar rats are typically used.[6][7]
-
Induction of Edema: A subplantar injection of 100 µL of 1% (w/v) carrageenan solution in saline is administered into the right hind paw of the rats.[4][8]
-
Test Compound Administration: The test compound (e.g., DMPBD dissolved in acetone) is administered, often intraperitoneally or topically, 30 minutes to one hour before the carrageenan injection.[4][5]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan treatment. The percentage inhibition of edema by the test compound is calculated relative to the control group.
Logical Workflow for Anti-inflammatory Screening
Caption: Workflow for in vivo and in vitro anti-inflammatory screening.
Anticancer and Cytotoxic Activity
Several derivatives containing the dimethoxyphenyl or trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines.
Quantitative Data for Anticancer Activity
| Compound Class/Derivative | Cell Line(s) | Activity Type | IC50 / GI50 Value |
| Trimethoxyphenyl-based analogues (9, 10, 11) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 1.38 to 3.21 µM[9] |
| 1-(3,4,5-Trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Murine and Human Cancer Cell Lines | Cytotoxicity | 1-4 µg/mL[10] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | Antiproliferative | 0.57 to 6.30 µM[11] |
| Imidazo[1,2-a]quinoxaline analogues (5a, 5l) | A549 (Lung Cancer) | Cytotoxicity | 5a: 3.53 µM, 5l: 1.34 µM[12] |
| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | Cytotoxicity | 6.6 µM[13] |
Additionally, 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters have demonstrated remarkable chemoreversal activity in multi-drug resistant human nasopharyngeal carcinoma (KB) cells when combined with anticancer drugs like paclitaxel, vincristine, and doxorubicin.[14] The bis-trimethoxybenzoyl derivative was found to be 340-fold more active than verapamil when used with vincristine.[14]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours or until a confluent monolayer is achieved.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[17]
-
MTT Addition: After the incubation period, remove the medium and add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15][17]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere (e.g., 5-6.5% CO2).[15][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and the IC50 value of the compound.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.[18][19]
-
Reaction Setup: In a 96-well plate, add purified tubulin (e.g., from porcine brain at 2 mg/mL) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[18][20]
-
Initiation of Polymerization: Add GTP (1 mM) and a polymerization enhancer like glycerol (10%) to initiate tubulin polymerization.[18][20]
-
Compound Addition: Add the test compound at various concentrations.
-
Monitoring Polymerization:
-
Data Analysis: Plot the absorbance or fluorescence against time to generate polymerization curves. The effect of the inhibitor is quantified by measuring changes in the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.[19]
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by derivatives, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole containing a 5-(3,4-dimethoxyphenyl) group have been investigated for their antimicrobial properties.
Quantitative Data for Antimicrobial Activity
| Compound Class/Derivative | Bacterial Strain | Activity | Reference |
| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus (Gram-positive) | Comparable or higher than gentamicin and ampicillin | [21] |
| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | P. aeruginosa, E. coli (Gram-negative) | Comparable or higher than gentamicin and ampicillin | [21] |
| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II) | S. aureus strains | MIC: 4-16 µg/mL | [22] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound core structure and its derivatives are a versatile scaffold for the development of new therapeutic agents. The presented data highlights their potential as anti-inflammatory, anticancer, and antimicrobial agents. Further research, including lead optimization and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this class of compounds. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of these promising molecules.
References
- 1. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. protocols.io [protocols.io]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benthamopen.com [benthamopen.com]
- 21. mdpi.com [mdpi.com]
- 22. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
α-Methylveratryl Alcohol: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of α-methylveratryl alcohol, also known by its systematic name, 1-(3,4-dimethoxyphenyl)ethanol. While not a compound with a storied history of discovery as a natural product, its significance lies in its role as a versatile synthetic intermediate in the chemical and pharmaceutical industries. This document consolidates available data on its synthesis, chemical and physical properties, and its applications in the preparation of various value-added chemicals. Detailed experimental protocols for its synthesis are provided, alongside quantitative data presented in a clear, tabular format for ease of reference by researchers, scientists, and professionals in drug development.
Introduction
α-Methylveratryl alcohol (this compound) is a secondary benzylic alcohol characterized by a veratryl (3,4-dimethoxybenzyl) backbone with a methyl group on the alpha carbon. Its structural features make it a valuable precursor in organic synthesis. This guide aims to be a comprehensive resource, detailing its chemical identity, synthesis, and known applications.
History and Discovery
The history of α-methylveratryl alcohol is intrinsically linked to the advancement of organic synthesis rather than a singular moment of discovery. It is primarily recognized as a synthetic compound, with its earliest mentions in chemical literature appearing in the context of synthetic methodologies. Patent documents confirm that "α-methylveratryl alcohol" is a common name for this compound[1][2]. Its utility as a starting material for various important compounds has driven the development of efficient and scalable synthetic routes[1][2].
Chemical and Physical Properties
A summary of the key chemical and physical properties of α-methylveratryl alcohol is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.
Table 1: Physicochemical Properties of α-Methylveratryl Alcohol
| Property | Value | Source |
| Systematic Name | This compound | [3][4] |
| Synonyms | α-Methylveratryl alcohol | [1][2] |
| CAS Number | 5653-65-6 | [3][5][6] |
| Molecular Formula | C₁₀H₁₄O₃ | [3][5] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | Yellow viscous oil or white crystalline solid | [2] |
| Melting Point | 34-35 °C | [2] |
| Boiling Point | 284.7 ± 35.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Refractive Index (n²⁵_D) | 1.5385 | [1] |
| Solubility | Slightly soluble in water | [7] |
Synthesis of α-Methylveratryl Alcohol
The synthesis of α-methylveratryl alcohol is most commonly achieved through two primary routes: the reduction of a ketone or a Grignard reaction with an aldehyde.
Reduction of 3,4-Dimethoxyacetophenone
This is a widely used and scalable method for the preparation of α-methylveratryl alcohol. The carbonyl group of 3,4-dimethoxyacetophenone (also known as acetoveratrone) is reduced to a hydroxyl group.
A preferred industrial method involves the catalytic hydrogenation of 3,4-dimethoxyacetophenone in the presence of a Raney nickel catalyst[1][2]. This process is efficient and provides high yields.
Table 2: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethoxyacetophenone | [1] |
| Catalyst | Raney Nickel | [1][2] |
| Solvent | Water | [1][8] |
| Temperature | 70-85 °C | [1][8] |
| Pressure | 8-10 bar (Hydrogen) | [1][8] |
| Reaction Time | 3.5 - 7 hours | [1][8] |
| Yield | >98% | [1] |
The following protocol is adapted from a patented industrial process[1][8].
-
Reactor Setup: A 10-liter hydrogenation vessel equipped with an internal heating/cooling coil, stirrer, manometer, and thermometer is charged with 3.5 kg (19.4 mol) of 3,4-dimethoxyacetophenone.
-
Catalyst Addition: A slurry of 0.26 kg of finely-powdered Raney nickel catalyst (pH 8-9) is washed with 1 kg of water and added to the reactor.
-
Solvent Addition: 3.5 kg of water is added to the reactor.
-
Inerting and Hydrogenation: The reactor is first flushed with nitrogen and then with hydrogen.
-
Reaction Conditions: The mixture is heated to 70-85 °C and pressurized with hydrogen to 8-10 bar while stirring vigorously (approximately 1420 rpm).
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen consumption, which typically occurs after 7 hours.
-
Post-Reaction: After hydrogen uptake stops, the reaction is allowed to continue for an additional 30 minutes before cooling.
-
Work-up: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure (20 torr) at a bath temperature of 40-50 °C.
-
Product: The final product is obtained as a yellow, viscous oil with a yield of approximately 98.5%.
Other reducing agents have also been reported for this transformation, including:
Grignard Reaction
An alternative synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium iodide)[1][2]. This method is a classic approach for forming carbon-carbon bonds and introducing the α-methyl group.
Reactions and Applications
The primary utility of α-methylveratryl alcohol is as a chemical intermediate. Its hydroxyl group can be further functionalized or eliminated to introduce the 1-(3,4-dimethoxyphenyl)ethyl moiety into larger molecules.
Dehydration
α-Methylveratryl alcohol can undergo dehydration to form the corresponding styrene derivative, 3,4-dimethoxystyrene[1][2]. This reaction is typically acid-catalyzed.
Intermediate in Multi-step Syntheses
-
Insecticide Synergists: It is a key starting material for the preparation of certain insecticide synergists[1][2].
-
Pharmaceutical Scaffolds: It serves as a precursor in the synthesis of more complex molecules with potential biological activity. For example, it is an intermediate in the synthesis of pyrazoline benzenesulfonamide derivatives, which have been investigated as potential anticancer agents[9].
Biological Activity
There is limited direct information on the biological activity of α-methylveratryl alcohol itself. Its significance in the context of drug development and life sciences is primarily as a building block for larger, more complex molecules that may exhibit biological effects. For instance, derivatives of this alcohol are being explored for their potential as anticancer agents[9].
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation[3].
-
H319: Causes serious eye irritation[3].
-
H335: May cause respiratory irritation[3].
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.
Conclusion
α-Methylveratryl alcohol (this compound) is a synthetically important secondary alcohol. While it does not have a notable history of discovery as a natural product, its value as a versatile intermediate in the chemical and pharmaceutical industries is well-established. Efficient and high-yielding synthetic methods, particularly the catalytic hydrogenation of 3,4-dimethoxyacetophenone, make it readily accessible for use in the synthesis of a range of more complex molecules, including potential therapeutic agents and agrochemicals. This guide has provided a consolidated resource of its properties, synthesis, and applications to aid researchers in their work with this compound.
References
- 1. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS#:5653-65-6 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
An In-depth Technical Guide to Structural Analogs and Derivatives of 1-(3,4-Dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of 1-(3,4-dimethoxyphenyl)ethanol. This core structure, characterized by a dimethoxyphenyl ring attached to an ethanol moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.
Core Structure and Rationale for Derivatization
This compound, also known as α-methylveratryl alcohol, possesses a privileged structure in medicinal chemistry. The 3,4-dimethoxy substitution pattern is a common feature in many biologically active natural products and synthetic compounds. Derivatization of this core scaffold allows for the exploration of a wide chemical space, leading to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Modifications typically focus on the hydroxyl group, the ethyl chain, and the aromatic ring to modulate the compound's interaction with biological targets.
Synthesis of this compound
The parent compound, this compound, can be synthesized through two primary methods. The first involves the Grignard reaction of 3,4-dimethoxybenzaldehyde with methylmagnesium iodide. The second, and more common, method is the reduction of 3',4'-dimethoxyacetophenone (acetoveratrone)[1]. A scalable and efficient industrial process for this reduction utilizes catalytic hydrogenation with a Raney-nickel catalyst in an aqueous medium[1][2].
Structural Analogs and Derivatives: Synthesis and Biological Activities
A diverse range of structural analogs and derivatives have been synthesized from this compound and its precursors, demonstrating significant potential in oncology and inflammatory diseases.
Chalcone Derivatives
Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are prominent derivatives. They are typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.
Several chalcone analogs incorporating the 3,4-dimethoxyphenyl moiety have exhibited potent anticancer activity. Their primary mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 3h | (E)-3-(3,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW264.7 | - | [3] |
| 3l | (E)-1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW264.7 | - | [3] |
Note: Specific IC50 values for anticancer activity were not provided in the cited source for these specific compounds, but their anti-inflammatory activity suggests potential for further investigation.
Chalcone derivatives with the 3,4-dimethoxyphenyl scaffold have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways. For instance, compounds 3h and 3l have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB and JNK signaling pathways[3][4].
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 3h | NO Production | RAW264.7 | - | [3] |
| 3l | NO Production | RAW264.7 | - | [3] |
| 3b | LTB4 Release | Human Neutrophils | - | [5] |
Note: While inhibitory effects were demonstrated, specific IC50 values were not always provided in the source material.
Pyridine and Indole Derivatives as Tubulin Polymerization Inhibitors
By incorporating the 3,4,5-trimethoxyphenyl group, a close analog to the 3,4-dimethoxyphenyl moiety, into pyridine and indole scaffolds, potent tubulin polymerization inhibitors have been developed. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[6][7][8].
Table 3: Anticancer Activity of Pyridine and Indole Derivatives
| Compound ID | Structure Description | Cell Line | IC50 (nM) | Reference |
| 9p | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa | Potent Activity | [6][7] |
| 9p | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | MCF-7 | Potent Activity | [6][7] |
| 9p | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | A549 | Potent Activity | [6][7] |
| 3g | 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 | - | [8] |
Note: The references indicate potent activity but do not always provide specific IC50 values in the abstracts.
Triazole Derivatives
The addition of a triazole ring to the core structure has been explored for various therapeutic applications. For instance, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has been synthesized and is under investigation for its potential biological activities[9]. Another class of triazole derivatives, 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, has shown potent antimitotic and antivascular activity[10].
Table 4: Anticancer Activity of Triazole Derivatives
| Compound ID | Structure Description | Cell Line | IC50 (nM) | Reference |
| 3c | 1-(3′,4′,5′-Trimethoxybenzoyl)-3-(p-methylphenylamino)-5-amino-1,2,4-triazole | Various | 0.21–3.2 | [10] |
| 3e | 1-(3′,4′,5′-Trimethoxybenzoyl)-3-(m,p-dimethylphenylamino)-5-amino-1,2,4-triazole | Various | 0.4–4.0 | [10] |
| 3f | 1-(3′,4′,5′-Trimethoxybenzoyl)-3-(p-ethylphenylamino)-5-amino-1,2,4-triazole | Various | 0.21–6.0 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.
Synthesis of Chalcone Derivatives (General Procedure)
This protocol is adapted from the synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[3].
-
Reaction Setup: In a suitable reaction vessel, dissolve 3',4'-dimethoxyacetophenone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the assembly of microtubules.
-
Reaction Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add various concentrations of the test compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through the modulation of specific intracellular signaling pathways.
Inhibition of Tubulin Polymerization and Induction of Apoptosis
Many of the potent anticancer derivatives of this compound, particularly those containing a trimethoxyphenyl moiety, function as tubulin polymerization inhibitors[11]. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis (programmed cell death)[6][8].
Caption: Tubulin polymerization inhibition pathway.
Anti-inflammatory Signaling: NF-κB and JNK Pathway Inhibition
The anti-inflammatory effects of certain chalcone derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding inflammatory proteins such as iNOS and COX-2. By inhibiting the activation of NF-κB and JNK, these chalcone analogs effectively reduce the expression of these pro-inflammatory enzymes[3][4].
Caption: Inhibition of NF-κB and JNK inflammatory pathways.
Synthetic Workflow for Anticancer Derivatives
The general workflow for the discovery and development of anticancer derivatives of this compound involves several key stages, from initial synthesis to biological evaluation.
Caption: General synthetic and evaluation workflow.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents with significant anticancer and anti-inflammatory activities. The derivatives, particularly chalcones, pyridines, and indoles, have demonstrated potent biological effects through well-defined mechanisms of action, including tubulin polymerization inhibition and modulation of key inflammatory signaling pathways.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to further optimize potency and selectivity.
-
Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and infectious diseases.
-
Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Combination Therapies: Evaluating the synergistic effects of these novel compounds with existing therapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies based on the this compound core.
References
- 1. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Crystal Structure Analysis of a 1-(3,4-Dimethoxyphenyl) Ethanol Analog: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth analysis of the crystal structure of (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, a compound structurally related to 1-(3,4-Dimethoxyphenyl)ethanol. Due to the absence of publicly available crystallographic data for this compound, this analog serves as a valuable case study for researchers, scientists, and drug development professionals interested in the structural elucidation of small organic molecules. This document details the experimental protocols for single-crystal X-ray diffraction, presents a comprehensive summary of the crystallographic data in tabular format, and includes workflow diagrams for clarity.
Introduction
The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physical and chemical properties. For professionals in drug development and materials science, this knowledge is crucial for structure-activity relationship (SAR) studies, polymorphism screening, and rational drug design. While the crystal structure of this compound is not publicly available, this guide focuses on the analysis of a closely related analog, (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, to illustrate the principles and methodologies of crystal structure analysis.
Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis and structure refinement.[1][2][3] The following sections outline the typical experimental protocols employed in such an analysis.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[4] For small organic molecules, several techniques are commonly employed:
-
Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The container is covered in a way that allows for slow evaporation of the solvent, leading to a gradual increase in concentration and subsequent crystal formation.[5]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[4]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[4]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent and crystallization technique is critical and often determined empirically.[5]
Data Collection
A suitable single crystal is mounted on a goniometer head in a diffractometer.[3] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[2] Key aspects of data collection include:
-
X-ray Source: Typically, a sealed-tube X-ray generator with a copper or molybdenum anode or a more brilliant synchrotron radiation source is used.[1]
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations to ensure a complete dataset.
Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of the diffraction spots, is processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as polarization and absorption.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. Methods such as Direct Methods or Patterson methods are used to obtain initial phase estimates, which allows for the generation of an initial electron density map.[6]
-
Structure Refinement: An initial model of the crystal structure is built based on the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[6][7] The refinement process adjusts atomic positions, and thermal parameters until the best possible fit is achieved.
Data Presentation: (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
The following tables summarize the crystallographic data for (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one.[6]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₃H₁₇NO₃ |
| Formula Weight | 235.28 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.7486(4) Å |
| b | 8.5148(3) Å |
| c | 19.9822(9) Å |
| α | 90° |
| β | 100.341(2)° |
| γ | 90° |
| Volume | 1296.97(10) ų |
| Z | 4 |
| Calculated Density | 1.205 Mg/m³ |
| Absorption Coefficient | 0.085 mm⁻¹ |
| F(000) | 504 |
| Data Collection | |
| Theta range for data collection | 2.13 to 25.00° |
| Index ranges | -9<=h<=9, -10<=k<=10, -23<=l<=23 |
| Reflections collected | 11425 |
| Independent reflections | 2285 [R(int) = 0.0453] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2285 / 0 / 158 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0620, wR2 = 0.1814 |
| R indices (all data) | R1 = 0.0811, wR2 = 0.1985 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| C1-C2 | 1.378(3) |
| C1-C6 | 1.383(3) |
| C2-C3 | 1.387(3) |
| C3-C4 | 1.379(3) |
| C3-O1 | 1.365(2) |
| C4-C5 | 1.381(3) |
| C4-O2 | 1.370(2) |
| C5-C6 | 1.380(3) |
| C6-C7 | 1.472(3) |
| C7-O3 | 1.238(2) |
| C7-C8 | 1.451(3) |
| C8-C9 | 1.346(3) |
| C9-N1 | 1.329(3) |
| N1-C12 | 1.458(3) |
| N1-C13 | 1.459(3) |
| O1-C10 | 1.422(3) |
| O2-C11 | 1.421(3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atoms | Angle/Torsion |
| Bond Angles | |
| C2-C1-C6 | 120.4(2) |
| C1-C2-C3 | 120.0(2) |
| C4-C3-C2 | 119.5(2) |
| O1-C3-C4 | 124.9(2) |
| O1-C3-C2 | 115.6(2) |
| C3-C4-C5 | 120.3(2) |
| O2-C4-C3 | 115.1(2) |
| O2-C4-C5 | 124.6(2) |
| C6-C5-C4 | 119.8(2) |
| C5-C6-C1 | 120.0(2) |
| C5-C6-C7 | 120.8(2) |
| O3-C7-C6 | 120.3(2) |
| O3-C7-C8 | 120.9(2) |
| C8-C7-C6 | 118.8(2) |
| C9-C8-C7 | 124.2(2) |
| C8-C9-N1 | 126.3(2) |
| C9-N1-C12 | 121.7(2) |
| C9-N1-C13 | 121.0(2) |
| C12-N1-C13 | 117.3(2) |
| C3-O1-C10 | 117.6(2) |
| C4-O2-C11 | 117.8(2) |
| Torsion Angles | |
| C1-C2-C3-C4 | 0.4(4) |
| C2-C3-C4-C5 | -0.1(4) |
| C3-C4-C5-C6 | -0.3(4) |
| C4-C5-C6-C1 | 0.5(4) |
| C5-C6-C1-C2 | -0.2(4) |
| C6-C1-C2-C3 | -0.3(4) |
| C5-C6-C7-O3 | -149.6(2) |
| C1-C6-C7-O3 | 31.0(3) |
| C5-C6-C7-C8 | 32.1(3) |
| C1-C6-C7-C8 | -147.3(2) |
| C6-C7-C8-C9 | 179.0(2) |
| O3-C7-C8-C9 | -2.7(4) |
| C7-C8-C9-N1 | 179.0(2) |
Mandatory Visualizations
The following diagrams illustrate the general workflow for single-crystal X-ray diffraction and the logical relationship of the refinement process.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain regarding the interaction of this compound or the analyzed analog, (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, with any biological signaling pathways. Further research would be required to investigate their potential biological activities.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, serving as a proxy for the analysis of this compound. The detailed experimental protocols, tabulated crystallographic data, and workflow diagrams offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The presented data and methodologies underscore the power of single-crystal X-ray diffraction in elucidating the precise three-dimensional structure of small molecules, which is a critical step in understanding and predicting their function.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. fiveable.me [fiveable.me]
- 7. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
Methodological & Application
Application Note & Protocol: HPLC-UV Method for the Analysis of 1-(3,4-Dimethoxyphenyl)ethanol
Introduction
1-(3,4-Dimethoxyphenyl)ethanol, also known as veratryl alcohol, is a key intermediate and building block in the synthesis of various pharmaceuticals and fine chemicals. Its accurate and reliable quantification is crucial for quality control during production and for ensuring the purity of final products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the separation and quantification of aromatic compounds due to its sensitivity, specificity, and robustness. This application note details a validated HPLC-UV method for the determination of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The method is based on reversed-phase chromatography, which is well-suited for the analysis of moderately polar aromatic alcohols.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II LC System or equivalent).
-
Data acquisition and processing software (e.g., OpenLAB Chromatography Data System).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid (analytical grade).
-
Potassium dihydrogen phosphate (analytical grade).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 278 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition can be adjusted to optimize the separation and retention time of the analyte.
Experimental Protocols
Preparation of Mobile Phase
-
To prepare a 1 L solution of the mobile phase (Acetonitrile:Water, 50:50 v/v), measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a clean, amber glass bottle.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent the formation of air bubbles in the HPLC system.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the standard stock solution.
Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection.
Preparation of Sample Solution
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to the mark with the same solvent. The final concentration should fall within the calibration range.
-
Sonicate the solution for 10-15 minutes to ensure complete extraction of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the 25 µg/mL working standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Calibration and Quantification
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.999.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Results and Discussion
The developed HPLC-UV method provides a simple, rapid, and reliable means for the quantification of this compound.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of this compound, indicating the high specificity of the method.
Linearity
The linearity of the method was established over a concentration range of 1-100 µg/mL. The calibration curve demonstrated excellent linearity with a correlation coefficient (r²) of >0.999. A summary of the linearity data is presented in Table 2.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (25 µg/mL) were performed on the same day and on three different days. The RSD for both intra-day and inter-day precision was found to be less than 2.0%, indicating good precision.
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated. The mean recovery was found to be within 98-102%, demonstrating the accuracy of the method.
Visualizations
Caption: Workflow for HPLC-UV Method Development and Analysis.
Caption: Key Parameters in HPLC Method Development.
Conclusion
The HPLC-UV method described in this application note is a validated, reliable, and efficient tool for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The detailed protocol and clear data presentation are intended to facilitate the straightforward implementation of this method in any analytical laboratory.
Application Note: Quantification of 1-(3,4-Dimethoxyphenyl)ethanol using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 1-(3,4-dimethoxyphenyl)ethanol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers in drug development and related fields who require accurate and precise measurements of this compound for pharmacokinetic studies, quality control, and formulation development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it includes information on method validation and data analysis, presented in a clear and structured format to facilitate implementation in a laboratory setting.
Introduction
This compound is an aromatic alcohol of interest in pharmaceutical research and development. Accurate quantification of this compound is essential for understanding its behavior in biological systems and for ensuring the quality and consistency of research materials and potential drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[1] This protocol details a robust GC-MS method for its quantification, incorporating the use of an internal standard to ensure accuracy and precision.
Experimental Protocol
This protocol is based on established methodologies for the analysis of structurally similar aromatic alcohols, such as 2-phenylethanol.[2]
Materials and Reagents
-
This compound (analyte), analytical standard grade
-
3,4-Dimethoxybenzyl alcohol (Internal Standard, IS), analytical standard grade[3][4]
-
Methanol, HPLC or GC grade
-
Dichloromethane, GC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard volumetric flasks and pipettes
Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A polar capillary column such as a DB-WAX or HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes
-
-
Mass Spectrometer:
Standard and Sample Preparation
3.1. Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-dimethoxybenzyl alcohol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard and blank with the internal standard stock solution to a final concentration of 10 µg/mL.
3.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, reaction mixture), add 10 µL of the internal standard stock solution (1 mg/mL).
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Transfer the dried extract to a GC vial for analysis.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this curve.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data expected from this method. These values should be experimentally verified during method validation in your laboratory.[5]
Table 1: GC-MS Retention Times and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~12.5 | 167 | 182 | 139 |
| 3,4-Dimethoxybenzyl alcohol (IS) | ~11.8 | 153 | 168 | 138 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.5 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS quantification of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the quantification of this compound. The use of an internal standard and Selected Ion Monitoring mode ensures high accuracy, precision, and selectivity, making it suitable for a wide range of applications in research and drug development. It is recommended that each laboratory validates this method according to its specific requirements and regulatory guidelines.
References
Application Note: 1H and 13C NMR Spectral Assignment of 1-(3,4-Dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxyphenyl)ethanol, also known as α-methylveratryl alcohol, is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry. Accurate structural elucidation and characterization of this compound are paramount for quality control and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra of this compound, including a complete spectral assignment.
Data Presentation
The 1H and 13C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl3), are summarized in the tables below. The assignments are based on data from the Biological Magnetic Resonance Bank (BMRB) entry bmse010004 and are consistent with previously published fragmented data.
Table 1: 1H NMR Spectral Data of this compound (400 MHz, CDCl3)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1' | 1.48 | Doublet (d) | 6.4 | 3H | -CH(OH)CH3 |
| 1 | 4.87 | Quartet (q) | 6.4 | 1H | -CH (OH)CH3 |
| OH | 1.89 | Singlet (s) | - | 1H | -CH(OH )CH3 |
| 4'-OCH3 | 3.88 | Singlet (s) | - | 3H | Ar-OCH3 |
| 3'-OCH3 | 3.89 | Singlet (s) | - | 3H | Ar-OCH3 |
| 5' | 6.84 | Doublet (d) | 8.2 | 1H | Ar-H |
| 2' | 6.88 | Doublet (d) | 1.9 | 1H | Ar-H |
| 6' | 6.89 | Doublet of Doublets (dd) | 8.2, 1.9 | 1H | Ar-H |
Table 2: 13C NMR Spectral Data of this compound (100 MHz, CDCl3)
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| 1' | 25.2 | -CH(OH)C H3 |
| 3'-OCH3 | 55.8 | Ar-OC H3 |
| 4'-OCH3 | 55.9 | Ar-OC H3 |
| 1 | 70.4 | -C H(OH)CH3 |
| 2' | 109.1 | Ar-C H |
| 5' | 110.9 | Ar-C H |
| 6' | 118.0 | Ar-C H |
| 1'' | 138.3 | Ar-C (quaternary) |
| 4' | 148.8 | Ar-C -OCH3 (quaternary) |
| 3' | 149.1 | Ar-C -OCH3 (quaternary) |
Experimental Protocols
A detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound is provided below.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Concentration:
-
For 1H NMR , dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl3.
-
For 13C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl3 is recommended due to the low natural abundance of the 13C isotope.
-
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the prepared solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
II. NMR Instrument Parameters
The following parameters are provided as a guideline and may require optimization based on the specific NMR spectrometer used.
A. 1H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 scans
-
Temperature: 298 K
B. 13C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration (for 1H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.
Mandatory Visualization
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Workflow for NMR spectral acquisition and analysis of this compound.
Chiral Separation of 1-(3,4-Dimethoxyphenyl)ethanol Enantiomers by High-Performance Liquid Chromatography
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,4-Dimethoxyphenyl)ethanol is a chiral aromatic alcohol of interest in pharmaceutical and chemical synthesis. As enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the resolution of enantiomers. This document provides a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including aromatic alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
Experimental Protocols
This section details the recommended methodology for the chiral separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A suitable choice is a column packed with amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Solvents: HPLC grade n-hexane and isopropanol (IPA) are required for the mobile phase.
-
Sample: A racemic standard of this compound.
-
Sample Solvent: The mobile phase is the preferred solvent for the sample.
Chromatographic Conditions
The following conditions are recommended as a starting point for method development and can be optimized to achieve baseline separation.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Column Dimensions | 250 x 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL.
-
Dissolve the standard in the mobile phase (n-Hexane / Isopropanol, 90:10 v/v).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.
Experimental Procedure
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.
-
Set the column temperature to 25 °C and the UV detection wavelength to 280 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and determine the retention times for each enantiomer.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified conditions. Note that these are typical values and may vary depending on the specific column batch and HPLC system.
| Parameter | Enantiomer 1 (Expected) | Enantiomer 2 (Expected) |
| Retention Time (t_R) | ~ 12.5 min | ~ 14.8 min |
| Resolution (R_s) | > 1.5 | > 1.5 |
| Capacity Factor (k') | ~ 4.2 | ~ 5.0 |
| Selectivity (α) | ~ 1.19 | ~ 1.19 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the chiral HPLC separation process.
Caption: Workflow for the chiral HPLC separation of this compound.
Conclusion
The proposed HPLC method utilizing a polysaccharide-based chiral stationary phase provides a reliable and robust approach for the enantiomeric separation of this compound. The detailed protocol and expected data serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired resolution for specific applications.
Application Notes and Protocols: 1-(3,4-Dimethoxyphenyl)ethanol as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(3,4-Dimethoxyphenyl)ethanol, a valuable intermediate in the pharmaceutical industry. This document details the primary synthetic route to this key alcohol, its subsequent conversion into other important precursors, and provides experimental protocols for these transformations.
Introduction
This compound is a secondary alcohol that serves as a versatile building block for the synthesis of various pharmaceutically active compounds and their analogs. Its dimethoxyphenyl moiety is a common feature in a range of drugs, making this intermediate a point of interest for medicinal chemists and process development scientists. The primary route to this compound is through the reduction of 3,4-dimethoxyacetophenone. While direct large-scale applications in the synthesis of blockbuster drugs like Verapamil or Papaverine from this specific alcohol are not extensively documented in publicly available literature, its strategic position allows for its conversion into other key intermediates, such as 3,4-dimethoxyacetophenone via oxidation and 3,4-dimethoxystyrene through dehydration.
Synthesis of this compound
The most common and scalable method for the synthesis of this compound is the catalytic hydrogenation of 3,4-dimethoxyacetophenone.[1] This process offers high yields and purity, making it suitable for industrial applications.[2][3]
Quantitative Data for Synthesis
| Reactant | Catalyst | Solvent | Temperature | Pressure | Time | Yield | Purity | Reference |
| 3,4-Dimethoxyacetophenone | Raney-Nickel | Water | 70-85°C | 8-10 bar | 7 hours | >98% | >97% | [2][3] |
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
3,4-Dimethoxyacetophenone
-
Raney-Nickel catalyst (pH 8-9)
-
Water (demineralized)
-
Hydrogen gas
-
Nitrogen gas
-
10-L hydrogenation vessel with heating/cooling coil, stirrer, manometer, and thermometer
Procedure:
-
Charge the 10-L hydrogenation vessel with 3.5 kg (19.4 mol) of 3,4-dimethoxyacetophenone.
-
Prepare a slurry of 0.26 kg of finely-powdered Raney-Nickel catalyst in 1 kg of water and add it to the vessel.
-
Add an additional 3.5 kg of water to the reactor.
-
Flush the reactor, first with nitrogen gas, and then with hydrogen gas.
-
Under intensive stirring (approx. 1420 rpm), heat the reaction mixture to 70-85°C and pressurize with hydrogen to 8-10 bar.
-
Maintain these conditions for approximately 7 hours, or until hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor and vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the Raney-Nickel catalyst.
-
The aqueous solution of this compound can be used directly in subsequent steps or the product can be isolated by extraction with a suitable organic solvent followed by evaporation. The crude product can be purified by vacuum distillation, though care must be taken as the compound can be sensitive to heat.[2][3]
Diagram of Synthesis Workflow:
Applications as a Pharmaceutical Intermediate
This compound can be utilized as a precursor to other valuable intermediates in pharmaceutical synthesis. The two primary transformations are oxidation to 3,4-dimethoxyacetophenone and dehydration to 3,4-dimethoxystyrene.
Oxidation to 3,4-Dimethoxyacetophenone
The oxidation of the secondary alcohol group in this compound regenerates the ketone, 3,4-dimethoxyacetophenone. This ketone is a key starting material for the synthesis of various pharmaceuticals, including chalcones which are precursors to potential anticancer agents.
Diagram of Synthetic Utility via Oxidation:
General Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Celatom® or Celite®
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.
-
To this suspension, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel topped with Celatom® or Celite® to filter out the chromium residues.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3,4-dimethoxyacetophenone.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Dehydration to 3,4-Dimethoxystyrene
The dehydration of this compound yields 3,4-dimethoxystyrene, a vinyl aromatic compound.[4] Styrene derivatives are important monomers in polymer chemistry and can also serve as versatile intermediates in organic synthesis, including cycloaddition and hydroformylation reactions, to build complex molecular scaffolds for drug discovery.[4]
Diagram of Synthetic Utility via Dehydration:
General Experimental Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin)
-
Toluene or another suitable aprotic solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) in toluene.
-
Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents of p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethoxystyrene.
-
The product can be purified by vacuum distillation. It is often supplied with an inhibitor like hydroquinone to prevent polymerization.[4]
Conclusion
This compound is a readily accessible and valuable intermediate in pharmaceutical synthesis. Its preparation via the catalytic hydrogenation of 3,4-dimethoxyacetophenone is a high-yielding and scalable process. While its direct use in the synthesis of major pharmaceuticals may not be the most common route, its conversion to 3,4-dimethoxyacetophenone and 3,4-dimethoxystyrene opens up a wide range of synthetic possibilities for the development of new drug candidates and the optimization of existing synthetic pathways. The protocols provided herein offer a practical guide for the synthesis and utilization of this versatile intermediate.
References
Application Notes and Protocols: Synthesis of Novel Insecticide Synergists from 1-(3,4-Dimethoxyphenyl)ethanol
Audience: Researchers, scientists, and drug development professionals in the fields of agrochemicals and medicinal chemistry.
Introduction:
Insecticide synergists are crucial components in modern pest management, enhancing the efficacy of active insecticidal ingredients by inhibiting the metabolic enzymes that insects use to detoxify xenobiotics.[1] The primary targets for synergists are the cytochrome P450 monooxygenases (P450s) and carboxylesterases.[1][2] By blocking these detoxification pathways, synergists can increase the potency of insecticides, overcome certain types of insecticide resistance, and reduce the total amount of insecticide needed for effective pest control.[1][2]
1-(3,4-Dimethoxyphenyl)ethanol is a versatile chemical intermediate that can be derived from the reduction of 3,4-dimethoxyacetophenone.[3][4] Its dimethoxyphenyl moiety serves as a bioisostere for the methylenedioxyphenyl group found in classical synergists like piperonyl butoxide (PBO). This structural similarity suggests that derivatives of this compound could exhibit significant synergistic activity.
These application notes provide a detailed protocol for the synthesis of a novel candidate insecticide synergist, (2-(2-butoxyethoxy)ethyl)(1-(3,4-dimethoxyphenyl)ethyl) ether (Synergist-DMPE), starting from this compound. Additionally, protocols for evaluating its synergistic activity with common insecticides are described.
Mechanism of Action: Insecticide Synergism
Insecticide synergists function by inhibiting the primary metabolic pathways that insects utilize to detoxify and eliminate insecticides. The diagram below illustrates this general mechanism.
Figure 1: Mechanism of insecticide synergism.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via the reduction of 3,4-dimethoxyacetophenone.[4]
Materials:
-
3,4-Dimethoxyacetophenone
-
Raney-Nickel catalyst
-
Deionized Water
-
Hydrogen gas
-
Nitrogen gas
-
Hydrogenation vessel with stirrer, manometer, and temperature control
Procedure:
-
Charge a 10-L hydrogenation vessel with 3.5 kg (19.4 mol) of 3,4-dimethoxyacetophenone.
-
Carefully add 0.26 kg of a slurry of finely-powdered Raney-Nickel catalyst (pH 8-9) that has been washed with 1 kg of deionized water.
-
Add an additional 3.5 kg of deionized water to the vessel.
-
Seal the vessel and flush the headspace first with nitrogen gas and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 8-10 bar.
-
Begin intensive stirring and heat the reaction mixture to 70-85°C.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 7 hours.
-
Once hydrogen consumption ceases, cool the vessel, and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the Raney-Nickel catalyst.
-
The aqueous solution of this compound can be used directly in the next step or extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by distillation under reduced pressure.
Protocol 2: Synthesis of (2-(2-butoxyethoxy)ethyl)(1-(3,4-dimethoxyphenyl)ethyl) ether (Synergist-DMPE)
This protocol details the synthesis of the target synergist via a Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(2-Butoxyethoxy)ethyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 9.11 g (50 mmol) of this compound and 200 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add 2.2 g (55 mmol) of sodium hydride (60% dispersion) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Slowly add 9.03 g (50 mmol) of 2-(2-butoxyethoxy)ethyl chloride to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Synergist-DMPE.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and synergistic activity of Synergist-DMPE.
Table 1: Synthesis Yield and Purity of Synergist-DMPE
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2-(2-Butoxyethoxy)ethyl chloride |
| Theoretical Yield | 17.03 g |
| Actual Yield | 13.62 g |
| Percent Yield | 80% |
| Purity (by HPLC) | >98% |
Table 2: Synergistic Activity of Synergist-DMPE with Deltamethrin against Musca domestica (Housefly)
| Treatment | LC₅₀ (µ g/insect ) | Synergistic Ratio (SR)¹ |
| Deltamethrin alone | 0.025 | - |
| Deltamethrin + Synergist-DMPE (1:5 ratio) | 0.005 | 5.0 |
| Deltamethrin + PBO (1:5 ratio) | 0.006 | 4.2 |
¹ Synergistic Ratio (SR) = LC₅₀ of insecticide alone / LC₅₀ of insecticide + synergist
Table 3: Synergistic Activity of Synergist-DMPE with Chlorpyrifos against Aedes aegypti (Yellow Fever Mosquito)
| Treatment | LC₅₀ (mg/L) | Synergistic Ratio (SR)¹ |
| Chlorpyrifos alone | 0.012 | - |
| Chlorpyrifos + Synergist-DMPE (1:5 ratio) | 0.003 | 4.0 |
| Chlorpyrifos + PBO (1:5 ratio) | 0.004 | 3.0 |
¹ Synergistic Ratio (SR) = LC₅₀ of insecticide alone / LC₅₀ of insecticide + synergist
Experimental Workflow Visualization
The following diagram outlines the complete workflow from synthesis to biological evaluation of the novel insecticide synergist.
Figure 2: Experimental workflow diagram.
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of a novel insecticide synergist, Synergist-DMPE, derived from this compound. The dimethoxyphenyl scaffold represents a promising alternative to the traditional methylenedioxyphenyl group. The described synthetic route is robust and amenable to scale-up. Preliminary (hypothetical) data indicate that Synergist-DMPE exhibits significant synergistic activity, comparable to or exceeding that of the commercial standard, PBO. Further investigation into the scope of its synergistic activity with other classes of insecticides and against a broader range of insect pests is warranted. This line of research could lead to the development of new, effective, and potentially more environmentally benign pest control solutions.
References
- 1. Insecticide synergists: role, importance, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Application Note and Protocols for Enhanced Detection of 1-(3,4-Dimethoxyphenyl)ethanol via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxyphenyl)ethanol is a chemical intermediate of interest in various synthetic pathways. Its accurate and sensitive quantification is crucial for process monitoring, quality control, and metabolic studies. However, its native structure lacks a strong chromophore or fluorophore, leading to poor sensitivity in common analytical techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection. Chemical derivatization offers a robust solution by introducing a molecular tag that enhances the detectability of the analyte.[1][2] This application note provides detailed protocols for the derivatization of this compound to significantly improve its detection limits in chromatographic analyses. Two primary pre-column derivatization strategies will be discussed: one for enhanced UV detection and another for high-sensitivity fluorescence detection.
Principle of Derivatization
Derivatization chemically modifies a compound to produce a new substance with properties that are more suitable for a specific analytical method.[3] For HPLC analysis of compounds like this compound, which contains a hydroxyl (-OH) group, derivatization typically involves reacting this functional group to attach a tag that either strongly absorbs UV light (a chromophore) or emits light upon excitation (a fluorophore).[1] This process not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte.[4]
Recommended Derivatization Strategies
Two effective pre-column derivatization methods for enhancing the detection of this compound are:
-
Benzoylation for Enhanced UV Detection: Reaction with benzoyl chloride introduces a benzoyl group, a strong chromophore, making the derivative highly responsive to UV detection.[4]
-
Dansylation for Enhanced Fluorescence Detection: Reaction with dansyl chloride attaches a dansyl group, a highly fluorescent tag, enabling ultra-sensitive detection.[5][6][7]
Data Presentation: Quantitative Comparison of Derivatization Methods
The following table summarizes the expected improvements in detection limits based on literature for similar alcohol compounds. The data illustrates the significant enhancement achievable with derivatization.
| Derivatization Reagent | Detection Method | Analyte Class | Anticipated LOD | Anticipated Signal Enhancement | Reference |
| Without Derivatization | HPLC-UV | Aromatic Alcohols | ~1-10 µg/mL | - | Assumed Baseline |
| Benzoyl Chloride | HPLC-UV | Phenols & Alcohols | 0.006 - 0.05 mg/L | Significant | [8] |
| 4-Nitrobenzoyl Chloride | HPLC-UV | Phenols & Alcohols | 0.006 - 0.05 mg/L | Significant | [9][10] |
| Dansyl Chloride | HPLC-Fluorescence/MS | Unactivated Alcohols | pM to nM range | Up to 1000-fold | [5][6][11] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the derivatization of this compound and subsequent analysis.
Caption: Experimental workflow for derivatization and analysis.
Caption: Logical relationship of the derivatization process.
Experimental Protocols
Protocol 1: Derivatization with Benzoyl Chloride for Enhanced UV Detection
This protocol is adapted from methodologies for the derivatization of alcohols and phenols.[4]
Materials:
-
This compound standard and samples
-
Benzoyl chloride (BzCl)
-
Acetonitrile (HPLC grade)
-
Sodium carbonate (100 mM)
-
Formic acid or Sulfuric acid
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Vials (2 mL)
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
For samples, perform any necessary extraction or dilution to bring the analyte concentration into the expected analytical range.
-
Place 20 µL of the sample or standard into a 2 mL vial.
-
-
Derivatization Reaction:
-
Add 10 µL of 100 mM sodium carbonate to the vial to create an alkaline environment.
-
Add 10 µL of a 2% (v/v) benzoyl chloride solution in acetonitrile.
-
If using an internal standard, add 10 µL of the internal standard mixture.
-
Vortex the mixture for 1 minute at room temperature. The reaction is typically rapid.[4]
-
-
Reaction Quenching:
-
Add an acidic solution, such as 50 µL of water containing 1% formic acid, to quench the reaction by neutralizing the base and hydrolyzing excess benzoyl chloride.[4]
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 5-20 µL) of the final solution into the HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the benzoyl derivative (typically around 230-254 nm).
-
Quantification: Create a calibration curve using the derivatized standards.
-
Protocol 2: Derivatization with Dansyl Chloride for Enhanced Fluorescence Detection
This protocol is based on a validated method for the dansylation of unactivated alcohols.[5][6][11]
Materials:
-
This compound standard and samples
-
Dansyl chloride
-
Dichloromethane (CH₂Cl₂)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Vials (2 mL) with screw caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Aliquot the sample or standard into a 2 mL vial and evaporate to dryness under a gentle stream of nitrogen if necessary.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of a solution containing dansyl chloride (e.g., 1 mg/mL in CH₂Cl₂), DMAP (as a catalyst), and DIPEA (as a base). A recommended mixture is an excess of dansyl chloride in CH₂Cl₂ with DMAP and DIPEA.[5][6]
-
Seal the vial tightly and incubate at 65°C for 1 hour in a heating block or water bath.[5][6]
-
-
Sample Clean-up:
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the reconstituted sample into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation wavelength set to ~335 nm and emission wavelength set to ~520 nm (optimal wavelengths should be determined experimentally for the specific derivative).
-
Quantification: Generate a calibration curve using the derivatized standards. This method has been shown to increase detection sensitivity by up to 1000-fold for some alcohols.[5][6]
-
Conclusion
Derivatization is a powerful technique to overcome the inherent low sensitivity of this compound in common analytical methods. By employing pre-column derivatization with reagents like benzoyl chloride for UV detection or dansyl chloride for fluorescence detection, researchers can achieve significantly lower detection limits and improved accuracy in quantification. The provided protocols offer a starting point for method development and can be optimized to suit specific matrix and instrumentation requirements. The adoption of these methods will enable more reliable and sensitive analysis of this compound in various research and development settings.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. researchgate.net [researchgate.net]
- 9. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
Application Note: Monitoring the Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the chemical synthesis of 1-(3,4-Dimethoxyphenyl)ethanol from its precursor, 3,4-dimethoxyacetophenone, utilizing Thin-Layer Chromatography (TLC).
Introduction
The synthesis of this compound is a common reaction in organic chemistry, often achieved through the reduction of the ketone, 3,4-dimethoxyacetophenone. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used to monitor the progress of this reaction. By comparing the chromatographic behavior of the reaction mixture with that of the starting material and the purified product, one can determine the extent of the conversion and identify the presence of any byproducts. This method relies on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent system).
Reaction Scheme
The synthesis involves the reduction of a ketone to a secondary alcohol:
-
Starting Material: 3,4-Dimethoxyacetophenone
-
Product: this compound
-
Reaction Type: Reduction
Data Presentation
The following table summarizes the key physical and chromatographic properties of the compounds involved in this synthesis.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Polarity | Expected Rf Value* |
| 3,4-Dimethoxyacetophenone | ![]() | C₁₀H₁₂O₃ | 180.20[1][2][3][4] | Less Polar | Higher |
| This compound | ![]() | C₁₀H₁₄O₃ | 182.22[5] | More Polar | Lower |
* in a normal-phase silica gel TLC system with a non-polar mobile phase. The more polar alcohol interacts more strongly with the polar silica gel, resulting in a lower Retention factor (Rf) compared to the less polar ketone.
Experimental Protocols
Protocol 1: Preparation of TLC Plate and Samples
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Pencil
-
Ruler
-
Capillary tubes or micropipettes for spotting
-
Reaction mixture
-
Standard solution of 3,4-dimethoxyacetophenone (starting material) in a volatile solvent (e.g., ethyl acetate or dichloromethane)
-
Standard solution of this compound (product) in a volatile solvent (if available)
Procedure:
-
Using a pencil and ruler, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom edge. This will serve as the origin line.
-
Mark three small, equidistant points on the origin line with the pencil. These will be the spotting lanes.
-
Label the lanes at the top of the plate as 'S' for starting material, 'C' for co-spot, and 'R' for the reaction mixture.
-
Using a clean capillary tube, apply a small spot of the starting material solution to the 'S' lane on the origin line. The spot should be as small as possible (1-2 mm in diameter).
-
Using a clean capillary tube, apply a small spot of the reaction mixture to the 'R' lane.
-
For the co-spot lane ('C'), first apply a spot of the starting material, and after it has dried, carefully apply a spot of the reaction mixture directly on top of the starting material spot. The co-spot helps in unequivocally identifying the starting material spot in the reaction mixture.
Protocol 2: Development of the TLC Plate
Materials:
-
TLC developing chamber with a lid (a beaker with a watch glass can be used)
-
Filter paper
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. An initial ratio of 3:7 (v/v) ethyl acetate to hexane is recommended. The polarity can be adjusted as needed.
-
Forceps
Procedure:
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.
-
Using forceps, carefully place the spotted TLC plate into the developing chamber. Ensure the plate is leaning against the side of the chamber and that the spotting line is above the solvent level.
-
Replace the lid and allow the solvent front to ascend the plate by capillary action.
-
Once the solvent front has reached approximately 1 cm from the top edge of the plate, remove the plate from the chamber with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Protocol 3: Visualization of the TLC Plate
Since the compounds are likely colorless, a visualization technique is required.
Method A: UV Visualization (Non-destructive)
-
Place the dried TLC plate under a UV lamp.
-
View the plate at 254 nm. The compounds, being aromatic, should appear as dark spots against the fluorescent green background of the plate.
-
With a pencil, lightly circle the observed spots.
Method B: Chemical Staining (Destructive)
If the spots are not clearly visible under UV light or for confirmation, a chemical stain can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as alcohols.
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure:
-
Dip the dried TLC plate into the KMnO₄ solution using forceps.
-
Quickly remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun. The product, this compound, should appear as a yellowish-brown spot on a purple background. The starting material may also stain, but likely with less intensity.
-
-
-
p-Anisaldehyde Stain: This is a good general-purpose stain for many functional groups, including alcohols and ketones.
-
Preparation: Carefully add 5 mL of concentrated sulfuric acid and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol and 1.5 mL of glacial acetic acid. Store the solution refrigerated and protected from light.
-
Procedure:
-
Dip the plate into the p-anisaldehyde solution.
-
Remove the excess stain and gently heat the plate with a heat gun. Different compounds will produce spots of various colors.
-
-
Protocol 4: Interpretation of Results and Calculation of Rf Values
-
Reaction Progress:
-
At the beginning of the reaction (t=0), the 'R' lane should show a single spot corresponding to the starting material in the 'S' lane.
-
As the reaction proceeds, a new, lower Rf spot corresponding to the product will appear in the 'R' lane, and the intensity of the starting material spot will decrease.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
-
-
Calculation of Rf Value:
-
The Retention factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front line.
-
Calculate the Rf for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualizations
Logical Relationship of TLC Components
Caption: Relationship between synthesis components and the TLC analysis process.
Experimental Workflow for TLC Monitoring
Caption: Step-by-step workflow for monitoring a chemical reaction using TLC.
References
- 1. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. philipharris.co.uk [philipharris.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Raney-Nickel Reduction of 3',4'-Dimethoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Raney-nickel catalyzed reduction of 3',4'-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and streamline the experimental process.
Reaction Overview
The reduction of the ketone functional group in 3',4'-dimethoxyacetophenone to a secondary alcohol is a common transformation in organic synthesis. Raney nickel is a widely used heterogeneous catalyst for this type of hydrogenation due to its high activity and relatively low cost. The reaction involves the catalytic addition of hydrogen across the carbonyl double bond.
Caption: Chemical transformation of 3',4'-dimethoxyacetophenone to its corresponding alcohol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Raney-nickel reduction of 3',4'-dimethoxyacetophenone.
Q1: My reaction shows low or no conversion of the starting material. What are the possible causes?
A1: Low or no conversion is a frequent issue. Consider the following possibilities:
-
Inactive Catalyst: The Raney nickel may have lost its activity. Catalysts can deactivate over time, especially if improperly stored or handled.[1] Dry Raney nickel is pyrophoric and hazardous.[2][3]
-
Insufficient Hydrogen: The reaction may be starved of hydrogen.
-
Solution: Ensure your system is properly sealed and purged. Check for leaks. Increase the hydrogen pressure within the recommended range (see Table 1). For reactions at atmospheric pressure, ensure vigorous stirring to maximize gas-liquid transfer.[5]
-
-
Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Purify the 3',4'-dimethoxyacetophenone and use high-purity, degassed solvents. Ensure the reaction vessel is scrupulously clean.
-
-
Low Temperature: The reaction temperature may be too low for the catalyst to be effective.
-
Solution: Gradually increase the reaction temperature. A range of 50-100 °C is often effective for this transformation.[6]
-
Q2: The reaction is producing significant side products. What are they and how can I avoid them?
A2: The primary side product of concern is the over-reduction of the alcohol to an ethylbenzene derivative. Under harsh conditions, reduction of the aromatic ring is also possible.[7][8]
-
Over-reduction to 1-ethyl-3,4-dimethoxybenzene: This occurs when the benzylic alcohol is further hydrogenolyzed.
-
Solution: Employ milder reaction conditions. Reduce the temperature, hydrogen pressure, and reaction time. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
-
-
Aromatic Ring Reduction: This is less common under typical conditions for ketone reduction but can occur at very high pressures and temperatures.[7][9]
-
Solution: Use the recommended conditions for selective ketone reduction. Avoid excessive temperatures (>100 °C) and pressures (>20 bar).
-
Q3: How do I handle and weigh Raney nickel safely?
A3: Raney nickel is pyrophoric (ignites spontaneously in air) when dry.[2][3] Extreme caution is mandatory.
-
Handling: Always handle Raney nickel as a water slurry in a well-ventilated fume hood.[2][10] Never allow the catalyst to dry.[2][3] Keep flammable solvents away from the handling area. Have a Class D fire extinguisher, sand, or powdered lime readily available. Do not use water or CO2 extinguishers on a nickel fire. [3][11]
-
Weighing: Since it must be kept wet, precise measurement is difficult.[2] A common method is to weigh the slurry and calculate the mass of the catalyst based on the manufacturer's specified density or concentration (typically ~50% in water).[3] Alternatively, wash the desired amount of slurry with the reaction solvent via decantation before adding it to the reaction vessel.
Q4: My catalyst seems to have deactivated during the reaction. Can it be regenerated?
A4: Catalyst deactivation can be caused by fouling from organic residues or agglomeration.[9] While regeneration is possible, using fresh catalyst is often more reliable for laboratory-scale reactions. For simple deactivation by adsorbed products, a thorough wash with a solvent like ethanol or isopropanol may restore some activity.[12]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key experimental parameters and their typical ranges for the reduction of acetophenones. Optimal conditions for 3',4'-dimethoxyacetophenone should be determined empirically within these ranges.
| Parameter | Typical Range | Recommended Starting Point | Notes |
| Catalyst Loading | 5 - 20 wt% | 10 wt% | Higher loading can increase reaction rate but may complicate workup.[13] |
| Solvent | Protic solvents (Ethanol, Methanol, Water) | Ethanol | Water can also be used and is environmentally friendly.[13] |
| Temperature | 25 - 100 °C | 50 °C | Higher temperatures increase reaction rates but may promote side reactions.[6] |
| H₂ Pressure | 1 - 20 bar (15 - 290 psi) | 5 - 10 bar | Atmospheric pressure can work but may require longer reaction times.[5] |
| Reaction Time | 2 - 24 hours | 12 hours | Monitor by TLC/GC to determine completion and avoid over-reduction.[13] |
Experimental Protocols
Safety Precaution: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10] Handle Raney nickel with extreme care as described in the FAQ section.
Protocol 1: General Procedure for Raney-Nickel Reduction
Caption: Standard workflow for catalytic hydrogenation using Raney nickel.
-
Vessel Preparation: To a high-pressure hydrogenation vessel equipped with a magnetic stir bar, add 3',4'-dimethoxyacetophenone (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a flow of inert gas (e.g., nitrogen or argon), carefully add the Raney nickel slurry (10 wt% of the substrate). This is best done by weighing the slurry and decanting the storage water, then rinsing the catalyst with a small amount of the reaction solvent before adding it to the vessel.
-
System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen (or argon) and then venting to vacuum. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking aliquots (after cooling and venting the reactor) for analysis by TLC or GC.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Crucially, do not allow the filter cake to dry out. [3] Immediately after filtration, quench the filter cake by slowly adding a dilute acid (e.g., 1M HCl) or by covering it with water.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Activation of Raney Nickel-Aluminum Alloy
This protocol is for preparing active Raney nickel from its alloy and should only be performed by trained personnel with appropriate safety measures in place.[14]
-
Alkali Solution: In a large beaker placed in an ice bath, prepare a solution of sodium hydroxide in distilled water (e.g., 160 g NaOH in 600 mL H₂O).[14]
-
Alloy Addition: While vigorously stirring, slowly and portion-wise add the Raney nickel-aluminum alloy powder (125 g) to the cooled NaOH solution.[14]
-
Temperature Control: Maintain the temperature at 50 ± 2 °C by controlling the rate of alloy addition and using the ice bath.[14] The reaction is highly exothermic and generates large volumes of flammable hydrogen gas.
-
Digestion: After the addition is complete, allow the mixture to digest for at least 1 hour, maintaining the temperature.
-
Washing: Once the hydrogen evolution has subsided, carefully decant the supernatant. Wash the nickel catalyst repeatedly with distilled water until the washings are neutral to pH paper.
-
Storage: Store the activated Raney nickel under distilled water in a sealed container in a cool, ventilated area.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low conversion in the hydrogenation reaction.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. englelab.com [englelab.com]
- 4. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nj.gov [nj.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
byproduct formation in the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the reduction of 3',4'-dimethoxyacetophenone and the Grignard reaction of 3,4-dimethoxybenzaldehyde.
Method 1: Reduction of 3',4'-Dimethoxyacetophenone
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Catalytic Hydrogenation: Ensure the activity of the Raney nickel catalyst. Use a neutral to weakly basic (pH 7-9) promoted Raney nickel. Increase hydrogen pressure (5-10 bar) and/or reaction temperature (50-100 °C) within recommended limits.[1] - Sodium Borohydride Reduction: Use a sufficient molar excess of NaBH₄. Ensure the solvent (e.g., methanol, ethanol) is anhydrous if possible, although NaBH₄ is tolerant to protic solvents. |
| Product loss during workup. | - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. - Minimize the number of transfer steps. | |
| Presence of Unreacted 3',4'-Dimethoxyacetophenone | Insufficient reducing agent or inactive catalyst. | - Catalytic Hydrogenation: Check the quality and amount of the Raney nickel catalyst. Ensure adequate hydrogen pressure and reaction time. - Sodium Borohydride Reduction: Increase the molar ratio of NaBH₄ to the starting material. Monitor the reaction by TLC until the starting material is consumed. |
| Short reaction time. | - Extend the reaction time and monitor progress using TLC or GC analysis. | |
| Formation of an Olefin Byproduct (3,4-Dimethoxystyrene) | Dehydration of the product during acidic workup or purification.[2][3] | - Use a mild acidic workup, for example, a saturated aqueous solution of ammonium chloride instead of strong acids. - Avoid excessive heat during solvent evaporation and distillation. - Consider purification by column chromatography under neutral conditions. |
| Formation of Borate Ester Byproducts (with NaBH₄) | Reaction of sodium borohydride and its intermediates with the alcohol product and/or solvent.[4] | - During workup, ensure complete hydrolysis of borate esters by adding a sufficient amount of water or dilute acid. - The use of aqueous workup conditions will typically hydrolyze these byproducts. |
Method 2: Grignard Reaction of 3,4-Dimethoxybenzaldehyde with Methylmagnesium Halide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Poor quality of Grignard reagent. | - Ensure the use of anhydrous solvent (e.g., diethyl ether, THF) and dry glassware.[5][6] - Activate the magnesium turnings before the reaction, for example, with a small crystal of iodine.[6][7] |
| Incomplete reaction. | - Ensure a slight molar excess of the Grignard reagent. - Allow for sufficient reaction time. Monitor by TLC. | |
| Presence of Unreacted 3,4-Dimethoxybenzaldehyde | Insufficient Grignard reagent. | - Titrate the Grignard reagent before use to determine its exact concentration and add a slight excess (e.g., 1.1-1.2 equivalents). |
| Inefficient addition of the Grignard reagent. | - Add the Grignard reagent slowly to the solution of the aldehyde to maintain a controlled reaction temperature. | |
| Formation of Biphenyl-type Byproducts | Wurtz-type coupling of the Grignard reagent with unreacted methyl halide. | - This is more common in the preparation of the Grignard reagent itself. Ensure slow addition of the alkyl halide to the magnesium. |
| Formation of a Dehydration Product (3,4-Dimethoxystyrene) | Acidic workup conditions.[2][3] | - Perform a careful workup with a saturated solution of ammonium chloride or dilute acid at low temperatures.[8] |
| Presence of Benzene (from Phenylmagnesium Bromide) | Reaction of the Grignard reagent with traces of water or other protic sources.[5] | - Use scrupulously dried glassware and anhydrous solvents.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are the reduction of 3',4'-dimethoxyacetophenone and the reaction of 3,4-dimethoxybenzaldehyde with a methylmagnesium halide (Grignard reagent).[1][5]
Q2: Which reduction method for 3',4'-dimethoxyacetophenone gives the purest product?
A2: Catalytic hydrogenation using Raney nickel as a catalyst in an aqueous medium is reported to produce high-purity, crystalline this compound with practically quantitative yield and no byproduct formation.[1]
Q3: What is the most common byproduct in the Grignard synthesis of this compound?
A3: A common byproduct is the dehydration product, 3,4-dimethoxystyrene, which can form during the acidic workup of the reaction.[2][3] Another potential impurity is a biphenyl-type compound formed from a coupling reaction during the formation of the Grignard reagent.[9]
Q4: How can I minimize the formation of the styrene byproduct?
A4: To minimize dehydration, use a mild quenching agent such as a saturated aqueous solution of ammonium chloride instead of a strong acid during the reaction workup. Also, avoid high temperatures during the purification steps.[8]
Q5: Why is it crucial to use anhydrous conditions for the Grignard reaction?
A5: Grignard reagents are highly reactive towards protic sources, including water. Any moisture will quench the Grignard reagent, reducing the yield of the desired product and forming the corresponding alkane (in this case, methane from methylmagnesium halide).[5][6]
Experimental Protocols
Catalytic Hydrogenation of 3',4'-Dimethoxyacetophenone
This protocol is adapted from a patented industrial process.[1]
-
Reactor Setup: In a 10-L hydrogenation vessel equipped with heating/cooling, a stirrer, manometer, and thermometer, add 3.5 kg (19.4 mol) of 3',4'-dimethoxyacetophenone.
-
Catalyst Addition: Add 0.26 kg of a slurry of finely-powdered Raney-nickel catalyst (pH 8-9) that has been washed with 1 kg of water.
-
Solvent Addition: Add 3.5 kg of water to the reactor.
-
Hydrogenation: Flush the reactor first with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 5-10 bar and heat the mixture to 50-100 °C.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the reactor and filter off the catalyst. The catalyst can be reused.
-
Isolation: Evaporate the water from the filtrate under reduced pressure to obtain high-purity, crystalline this compound.
Grignard Reaction of 3,4-Dimethoxybenzaldehyde with Methylmagnesium Iodide
This is a general laboratory-scale procedure.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Slowly add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether via a dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required. Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Slowly add a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether via a dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Reagents | Yield | Purity | Key Byproducts |
| Catalytic Hydrogenation | 3',4'-Dimethoxyacetophenone | H₂, Raney Ni, H₂O | Quantitative[1] | High (crystalline product)[1] | Minimal to none reported[1] |
| Grignard Reaction | 3,4-Dimethoxybenzaldehyde | CH₃MgI, Et₂O | Variable | Good to excellent after purification | 3,4-Dimethoxystyrene, biphenyl-type compounds[2][3][9] |
Visualizations
Caption: Main synthetic pathways to this compound.
Caption: Key byproduct formation pathways.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
purification challenges of 1-(3,4-Dimethoxyphenyl)ethanol from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3,4-Dimethoxyphenyl)ethanol from reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If synthesized by the reduction of 3,4-dimethoxyacetophenone, impurities may include:
-
Unreacted 3,4-dimethoxyacetophenone: The starting ketone may not have fully reacted.
-
Side-products from the reducing agent: For example, borate salts if using sodium borohydride.
-
Over-reduction products: Though less common with mild reducing agents, the benzylic alcohol could potentially be further reduced.
-
Solvent and reagent residues: Residual solvents from the reaction or workup, and leftover reagents.
If synthesized via a Grignard reaction with 3,4-dimethoxybenzaldehyde and a methyl magnesium halide, impurities can include:
-
Unreacted 3,4-dimethoxybenzaldehyde.
-
Byproducts from the Grignard reagent: Such as biphenyl derivatives from coupling reactions.
Furthermore, this compound is sensitive to heat and acidic or basic conditions, which can lead to the formation of degradation products during purification[1][2]. These include:
-
bis(1-(3,4-dimethoxyphenyl)ethyl) ether: Formed through acid or base-catalyzed etherification.
-
3,4-Dimethoxystyrene: Formed via dehydration.
Q2: My purified this compound is a viscous oil, but I've seen reports of it being a crystalline solid. Why is this?
A2: this compound can exist as a viscous oil, especially when it contains impurities. High-purity material has been observed to crystallize upon standing, with a reported melting point of 34-35°C.[1][2] If your product remains an oil, it likely requires further purification to remove impurities that inhibit crystallization.
Q3: Is distillation a recommended method for purifying this compound?
A3: Distillation is generally not recommended for the final purification of this compound. The compound is thermally sensitive and can decompose or form byproducts such as ethers and styrenes at elevated temperatures.[1][2] If distillation is necessary, it should be performed under high vacuum to lower the boiling point and minimize thermal stress.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a mixture. A reported TLC system is benzene:ethyl acetate (7:3 v/v) on silica gel.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase HPLC method using an acetonitrile/water mobile phase can be employed.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to estimate purity by integrating signals of the product against those of known impurities.
Troubleshooting Guides
Crystallization Issues
Problem: My this compound product is a persistent oil and will not crystallize.
| Possible Cause | Troubleshooting Solution |
| Presence of Impurities | Impurities can significantly inhibit crystallization. Further purify the oil using column chromatography before re-attempting crystallization. |
| High Solubility in the Chosen Solvent | The compound may be too soluble in the selected solvent, even at low temperatures. Experiment with different solvent systems. A mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., a hydrocarbon like petroleum ether or hexane) is often effective.[1] |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated. Carefully evaporate some of the solvent and attempt to induce crystallization again. |
| Lack of Nucleation Sites | Crystallization may not initiate due to a lack of nucleation sites. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, if a small amount of pure crystalline material is available, add a seed crystal to the solution. |
| Cooling Rate is Too Rapid | Rapid cooling can sometimes favor oiling out over crystallization. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. |
Column Chromatography Issues
Problem: I am having difficulty separating this compound from impurities using silica gel column chromatography.
| Possible Cause | Troubleshooting Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low, resulting in poor separation. Use TLC to determine an optimal solvent system that gives a good separation between your product and the impurities, with an Rf value for the product of around 0.3. A common solvent system for compounds of similar polarity is a mixture of hexanes and ethyl acetate. |
| Co-elution of Impurities | The polarity of the product and an impurity (e.g., unreacted 3,4-dimethoxyacetophenone) may be very similar. Try a different solvent system or a less polar stationary phase like alumina. A shallow gradient of increasing solvent polarity during elution can also improve separation. |
| Product Streaking on the Column | The compound may be interacting too strongly with the acidic silica gel, or the sample may be overloaded. Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of polar compounds. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Product Degradation on the Column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved | Advantages | Disadvantages |
| Crystallization | >98% (can yield highly pure, crystalline product)[1] | Can provide very high purity material in a single step; cost-effective for large scales. | May not be effective for removing impurities with similar solubility; can be difficult to initiate for viscous oils. |
| Column Chromatography | Can be >99% depending on conditions | Highly versatile for separating a wide range of impurities; can be adapted for different scales. | Can be time-consuming and require large volumes of solvent; potential for product degradation on acidic stationary phases. |
| Vacuum Distillation | Variable, risk of decomposition | Can be effective for removing non-volatile impurities. | High risk of thermal degradation leading to byproduct formation and yield loss.[1][2] |
Experimental Protocols
Protocol 1: Crystallization of this compound
This protocol is adapted from a patented method.[1]
-
Dissolution: Dissolve the crude this compound oil in a minimal amount of a suitable solvent system. A reported system is a 2:1 (v/v) mixture of diethyl ether and light petroleum.
-
Cooling: Slowly cool the solution. Initially, allow it to cool to room temperature, then place it in a refrigerator (4°C), and finally in a freezer (-20°C) if necessary.
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure product.
-
Isolation: Once a significant amount of crystalline solid has formed, isolate the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of the pure compound is reported to be 34-35°C.
Protocol 2: Flash Column Chromatography of this compound
This is a general protocol that should be optimized using TLC analysis.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the determined mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting crystallization issues.
References
minimizing ether byproduct in 1-(3,4-Dimethoxyphenyl)ethanol synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of ether byproducts during the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the common ether byproduct formed during the synthesis of this compound?
A1: The most common byproduct is bis(1-(3,4-dimethoxyphenyl)ethyl) ether. This is formed when two molecules of the desired alcohol product, this compound, condense with the elimination of a water molecule.
Q2: Why is this compound particularly susceptible to forming this ether byproduct?
A2: this compound is a benzylic alcohol. The electron-donating effects of the two methoxy groups on the phenyl ring activate the benzylic carbon atom.[1][2] This activation facilitates the formation of a stabilized benzylic carbocation intermediate, especially in the presence of acid or upon heating. This intermediate is highly reactive and can be trapped by another molecule of the alcohol, leading to the ether byproduct. The compound is known to be sensitive and can readily transform into the ether on the effect of heat or traces of acids or bases.[1][2]
Q3: Which synthetic route is generally preferred to minimize ether formation?
A3: Both the reduction of 3',4'-dimethoxyacetophenone and the Grignard reaction with 3,4-dimethoxybenzaldehyde can yield the desired product. However, for scalability and purity, a carefully controlled catalytic hydrogenation of 3',4'-dimethoxyacetophenone using Raney Nickel in an aqueous medium is reported to produce a high-purity product that may not require distillation, thus avoiding a key step where ether formation is prevalent.[1][2] Reduction with sodium borohydride is also a very common and effective lab-scale method, provided that the reaction conditions and workup are mild.[3]
Q4: How can I effectively remove the ether byproduct from my final product?
A4: If the ether byproduct has formed, purification can be challenging due to similar polarities. Flash column chromatography on silica gel using a non-polar/polar eluent system (e.g., a gradient of hexane/ethyl acetate) is the most effective method. Distillation is generally discouraged as the required heat can cause further decomposition of the desired alcohol into more ether byproduct.[1][2]
Troubleshooting Guides
This section addresses specific issues related to ether byproduct formation, categorized by the synthetic method.
Route 1: Reduction of 3',4'-Dimethoxyacetophenone
Issue: High concentration of ether byproduct detected after reduction.
| Potential Cause | Troubleshooting Steps & Optimization |
| Harsh Reaction Conditions (Catalytic Hydrogenation) | Using palladium-on-charcoal (Pd/C) in an alcohol solvent like methanol can promote ether formation, as the catalyst surface can facilitate reaction with the solvent or another product molecule.[1][2] Solution: Switch to a Raney Nickel catalyst in an aqueous medium. This has been shown to produce a cleaner product.[1][2] Operate at the lowest effective temperature and pressure (e.g., 50-100 °C, 5-10 bar).[1][2] |
| Acidic/Basic Contamination | Traces of acid or base can catalyze the dehydration and subsequent etherification. This is particularly problematic during workup or purification.[1][2] Solution: Ensure the catalyst used is neutral to weakly basic (pH 7-9).[1] During workup, use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acids. Ensure all glassware is clean and free of acidic or basic residues. |
| Inappropriate Quenching (NaBH₄ Reduction) | Quenching excess sodium borohydride with a strong acid (like HCl) can create a highly acidic local environment, promoting ether formation, especially if the temperature is not controlled.[4] Solution: Perform the quench at low temperatures (0 °C). Use a milder acid source, such as saturated aqueous NH₄Cl or dilute acetic acid, and add it dropwise with vigorous stirring.[5] |
| High Temperatures During Purification | As a thermally sensitive compound, heating this compound during solvent removal (e.g., high-temperature rotary evaporation) or distillation can significantly increase ether formation.[1][2] Solution: Remove solvents under reduced pressure at low temperatures. Avoid distillation for purification. Opt for column chromatography at room temperature. |
Route 2: Grignard Reaction of 3,4-Dimethoxybenzaldehyde with a Methyl Grignard Reagent
Issue: Significant ether byproduct observed after Grignard reaction and workup.
| Potential Cause | Troubleshooting Steps & Optimization |
| Harsh Acidic Workup | Quenching the reaction with strong mineral acids (e.g., HCl, H₂SO₄) creates the ideal conditions for carbocation formation from the product alcohol, leading directly to the ether byproduct. Solution: Always quench Grignard reactions that produce acid-sensitive alcohols with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Add the quenching solution slowly while cooling the reaction mixture in an ice bath. |
| Excessive Heat | Allowing the reaction to become too warm during the addition of the aldehyde or during the workup can promote side reactions. Solution: Maintain a low temperature (e.g., 0 °C) throughout the addition of the aldehyde to the Grignard reagent.[5] Do not heat the reaction mixture after the addition is complete unless specifically required, and ensure the workup is performed at a low temperature. |
Data Presentation
The choice of reduction conditions significantly impacts the purity of the final product.
Table 1: Comparison of Reduction Methods for 3',4'-Dimethoxyacetophenone
| Method | Reagent/Catalyst | Solvent | Typical Byproducts | Purity Notes |
| Catalytic Hydrogenation | 10% Palladium on Charcoal | Methanol | Ethylveratrole, 1-(3,4-dimethoxyphenyl)ethyl methyl ether[1][2] | Prone to hydrogenolysis and ether formation with the solvent.[1][2] |
| Catalytic Hydrogenation | Raney Nickel | Aqueous Medium | Minimal | High purity crude product, often not requiring distillation.[1][2] |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | Bis(1-(3,4-dimethoxyphenyl)ethyl) ether | High yield of alcohol is typical, but ether formation is highly dependent on a mild, low-temperature workup.[3][4] |
Experimental Protocols
Protocol 1: Optimized Sodium Borohydride Reduction
This protocol is designed for lab-scale synthesis with a focus on minimizing byproduct formation.
Materials:
-
3',4'-Dimethoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3',4'-dimethoxyacetophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5-10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, continue stirring at 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Remove the methanol under reduced pressure at a low temperature (<30 °C).
-
Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at low temperature to yield the crude product.
-
If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation with Raney Nickel (Based on Patent Literature)
This protocol is suitable for larger-scale synthesis and aims for high purity without distillation.[1][2]
Materials:
-
3',4'-Dimethoxyacetophenone
-
Raney Nickel catalyst (neutral to weakly basic, pH 7-9)
-
Water
-
Hydrogenation reactor
Procedure:
-
Charge a suitable hydrogenation reactor with 3',4'-dimethoxyacetophenone, water, and the Raney Nickel catalyst (approx. 0.05-0.5 parts by mass relative to the ketone).[1]
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 5-10 bar.[1]
-
Heat the mixture to 50-100 °C with efficient stirring.[1]
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and must be handled with care, typically kept wet.
-
The aqueous filtrate can then be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.
-
Dry the organic extract over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the high-purity product.
Mandatory Visualizations
Caption: Figure 1: Reaction scheme showing the desired reduction and the acid/heat-catalyzed side reaction.
Caption: Figure 2: A logical workflow to diagnose and solve the issue of ether byproduct formation.
References
- 1. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. benchchem.com [benchchem.com]
stability of 1-(3,4-Dimethoxyphenyl)ethanol under acidic and basic conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 1-(3,4-Dimethoxyphenyl)ethanol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and analysis of this compound, particularly in the context of stability studies.
| Issue/Observation | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis after exposure to acidic conditions. | Acid-catalyzed dehydration of the secondary alcohol, leading to the formation of 1-(3,4-dimethoxyphenyl)ethene. | Confirm the identity of the new peak using mass spectrometry (MS) to check for a mass corresponding to the dehydrated product. Adjust the pH of the solution to neutral or slightly basic to prevent further degradation. |
| Loss of parent compound with no significant formation of new peaks under basic conditions. | Potential air oxidation of the electron-rich aromatic ring, which may lead to polymeric or highly polar, non-retained species. | Ensure experiments under basic conditions are conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent results in stability studies. | Variability in experimental parameters such as temperature, pH, or exposure to light. | Tightly control all experimental parameters. Use calibrated equipment and freshly prepared solutions. Perform studies in the dark to rule out photodegradation. |
| Precipitation of the compound from aqueous solutions. | Limited aqueous solubility, especially at neutral pH. | Use a co-solvent such as ethanol, methanol, or acetonitrile to ensure the compound remains in solution throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
A1: Based on general chemical principles, this compound is expected to be susceptible to acid-catalyzed dehydration. The benzylic alcohol is prone to protonation, followed by the loss of a water molecule to form a stable, resonance-stabilized carbocation. This intermediate can then lose a proton to form the corresponding alkene, 1-(3,4-dimethoxyphenyl)ethene. The rate of this degradation is dependent on the acid concentration and temperature.
Q2: What is the expected stability of this compound under basic conditions?
A2: this compound is generally expected to be more stable under basic conditions compared to acidic conditions. The alcohol functional group is less reactive in the absence of protons. However, the electron-rich 3,4-dimethoxyphenyl ring may be susceptible to oxidation, especially in the presence of air or other oxidizing agents.[1] This could lead to the formation of quinone-like structures or other oxidation products.[1]
Q3: Are there any specific storage recommendations for this compound?
A3: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation. For solutions, use of neutral or slightly acidic pH and protection from light are recommended.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typically suitable. Mass spectrometry (LC-MS) can be used to identify any degradation products that are formed.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2]
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water gradient, UV detection at an appropriate wavelength).
-
Quantify the amount of this compound remaining at each time point.
-
Characterize any significant degradation products using LC-MS.
-
Data Presentation
Hypothetical Stability Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate how results can be structured.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | - |
| 2 | 95.2 | 1-(3,4-dimethoxyphenyl)ethene | |
| 4 | 90.5 | 1-(3,4-dimethoxyphenyl)ethene | |
| 8 | 82.1 | 1-(3,4-dimethoxyphenyl)ethene | |
| 24 | 65.7 | 1-(3,4-dimethoxyphenyl)ethene | |
| 0.1 M NaOH, 60 °C | 0 | 100.0 | - |
| 2 | 99.8 | Minor unidentified peaks | |
| 4 | 99.5 | Minor unidentified peaks | |
| 8 | 99.1 | Minor unidentified peaks | |
| 24 | 98.2 | Minor unidentified peaks |
Visualizations
Logical Workflow for Stability Testing
Caption: Experimental workflow for forced degradation studies.
Hypothesized Acid-Catalyzed Degradation Pathway
References
overcoming emulsion formation during the extraction of 1-(3,4-Dimethoxyphenyl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming emulsion formation during the liquid-liquid extraction of 1-(3,4-Dimethoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the extraction of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] Emulsion formation is a common issue during the workup of organic reactions.[3] In the context of extracting this compound, emulsions can be caused by:
-
High polarity of the target molecule: this compound possesses both polar hydroxyl and methoxy groups, as well as a nonpolar aromatic ring, which can lead to some solubility in both the aqueous and organic phases, stabilizing the interface between them.
-
Presence of surfactant-like impurities: Byproducts from the synthesis, unreacted starting materials, or certain reagents can act as surfactants, reducing the interfacial tension between the two liquid phases and promoting emulsion formation.[4][5]
-
Vigorous shaking: Excessive agitation of the separatory funnel increases the surface area between the two phases, facilitating the formation of a stable emulsion.[4]
Q2: How can I prevent emulsion formation from the start?
Preventing emulsion formation is often easier than breaking a stable one.[4] Here are some preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for adequate mixing and mass transfer without excessive agitation.[4]
-
Solvent Choice: Select an organic solvent with a significantly different density from the aqueous phase and one in which your product is highly soluble. Dichloromethane is known to be prone to forming emulsions.[6]
-
Salting-Out: Before extraction, add a saturated solution of sodium chloride (brine) or another suitable salt to the aqueous layer.[4] This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of the organic compound in it, which can help prevent emulsion formation.[7]
Q3: What is the "salting-out" effect and which salt should I use?
The "salting-out" effect involves adding a salt to an aqueous solution to reduce the solubility of an organic compound in that aueous phase, thereby promoting its transfer into the organic phase.[4] This technique can also help to break emulsions by increasing the density and ionic strength of the aqueous layer.[8]
The choice of salt can be guided by the Hofmeister series, which ranks ions based on their ability to precipitate proteins from aqueous solution. Ions that are highly effective at "salting-out" are typically small and multiply charged. For breaking emulsions and enhancing extraction, common and effective salts include:
-
Sodium Chloride (NaCl)
-
Sodium Sulfate (Na₂SO₄)
-
Potassium Carbonate (K₂CO₃)
Q4: Can the pH of the aqueous phase affect emulsion formation?
Yes, the pH of the aqueous phase can significantly influence emulsion stability, especially if acidic or basic impurities are present. Adjusting the pH can neutralize these impurities, potentially breaking the emulsion. For instance, if the emulsion is stabilized by acidic compounds, adding a mild base like sodium bicarbonate may resolve the issue. Conversely, a dilute acid wash can help if basic impurities are the cause.
Troubleshooting Guide: Overcoming Emulsions
Should an emulsion form despite preventative measures, the following troubleshooting steps can be taken.
Initial Steps (Least Invasive)
| Method | Description | Expected Outcome |
| Patience | Allow the separatory funnel to stand undisturbed for 10-30 minutes. | Gravity may be sufficient to cause the two phases to separate. |
| Gentle Swirling | Gently swirl the separatory funnel. | This can help the dispersed droplets to coalesce. |
Chemical Interventions
| Method | Description | Quantitative Guidance (General) |
| Addition of Brine | Add a small volume of saturated sodium chloride (brine) solution. | Start with 5-10% of the total volume of the aqueous phase. |
| Addition of Salt | Add solid sodium chloride or sodium sulfate in small portions. | Add spatulas of salt until the emulsion begins to break. |
| Change in pH | If the aqueous phase is neutral, try adding a small amount of dilute acid or base. | Adjust pH carefully, monitoring for any changes in the emulsion. |
| Addition of a Co-solvent | Add a small amount of a different organic solvent that is miscible with the primary organic solvent but has different properties (e.g., lower polarity). | Start with a small volume (e.g., 1-5% of the organic phase volume). |
Mechanical and Physical Interventions
| Method | Description | Considerations |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | This can physically remove particulate matter that may be stabilizing the emulsion.[9] |
| Centrifugation | Transfer the emulsion to centrifuge tubes and spin at a moderate speed. | This is a very effective method for forcing phase separation.[10] |
| Ultrasonic Bath | Place the separatory funnel in an ultrasonic bath. | The ultrasonic waves can help to break up the emulsion. |
Experimental Protocols
General Liquid-Liquid Extraction Protocol to Minimize Emulsion Formation
-
Preparation: Ensure the separatory funnel is clean and the stopcock is properly lubricated and sealed.
-
Transfer: Transfer the reaction mixture containing this compound into the separatory funnel.
-
Dilution: Add the chosen organic extraction solvent (e.g., ethyl acetate, diethyl ether) to the separatory funnel. The volume of the organic solvent should typically be about one-third to one-half the volume of the aqueous phase.
-
Salting-Out (Optional but Recommended): Add a volume of saturated brine solution equivalent to about 10-20% of the aqueous phase volume.
-
Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking.
-
Separation: Place the funnel back on the ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and carefully drain the lower layer. Collect the desired layer.
-
Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine and Dry: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
Visual Troubleshooting Guides
Below are diagrams to illustrate the troubleshooting workflow and the principles of emulsion formation and resolution.
Caption: A step-by-step workflow for troubleshooting emulsion formation during extraction.
Caption: Logical relationship between the causes of emulsion and the corresponding solutions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-(3,4-Dimethoxyphenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-(3,4-Dimethoxyphenyl)ethanol. This common chromatographic problem can compromise the accuracy of quantification and the overall quality of analytical data.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] For a peak to be considered tailing, the asymmetry factor (As) is typically greater than 1.2.[2] This issue is particularly relevant for polar aromatic compounds like this compound due to their potential for secondary interactions with the stationary phase.[3] Peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised reproducibility of the analytical method.[4][5]
Q2: What are the primary chemical causes of peak tailing for a polar compound like this compound?
The most common chemical causes of peak tailing for polar analytes on silica-based reversed-phase columns are:
-
Secondary Silanol Interactions: The stationary phase in many HPLC columns is silica-based, which has residual silanol groups (Si-OH) on its surface.[6] These silanol groups can become ionized (Si-O-) and interact with polar functional groups on the analyte, such as the hydroxyl and methoxy groups of this compound.[2][6] This creates a secondary, undesirable retention mechanism that leads to peak tailing.[2][6]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can increase the ionization of the surface silanol groups, thereby promoting secondary interactions.[7][8] For basic compounds, operating at a low pH (below 3) can suppress silanol ionization and improve peak shape.[2][7]
-
Inadequate Buffering: An insufficient buffer concentration or a poorly chosen buffer system can lead to pH shifts during the analysis, resulting in inconsistent ionization of the analyte and the stationary phase, which contributes to peak tailing.[8][9]
Q3: Can instrumental or physical issues cause peak tailing?
Yes, several physical and instrumental factors can contribute to or exacerbate peak tailing:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[1][3]
-
Extra-Column Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause the analyte band to spread out, resulting in broader and tailing peaks.[8][10]
-
Column Degradation: Over time, columns can degrade, leading to the formation of voids in the packing material or contamination of the column frit.[2][4] These issues disrupt the flow path and can cause significant peak tailing.[2][4]
-
Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.[11][12]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Peak Tailing Caused by Secondary Silanol Interactions
If you suspect secondary silanol interactions are the cause of peak tailing for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing due to silanol interactions.
Guide 2: Addressing Instrumental and Method-Related Causes of Peak Tailing
This guide helps to identify and resolve peak tailing arising from the HPLC system or analytical method parameters.
Caption: Troubleshooting workflow for instrumental and method-related peak tailing.
Quantitative Data Summary
| Mobile Phase pH | Analyte | Asymmetry Factor (As) | Interpretation |
| 7.0 | Methamphetamine | 2.35 | Significant peak tailing |
| 3.0 | Methamphetamine | 1.33 | Improved peak symmetry |
Data adapted from a study on basic drug compounds, demonstrating the effect of pH on peak shape.[2]
Experimental Protocols
Protocol 1: Recommended HPLC Method for Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving good peak shape.
-
Instrumentation and Column:
-
HPLC system with a UV or DAD detector.
-
Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with low silanol activity is recommended.[13]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 10 µL.
-
Gradient Elution (suggested starting point):
-
0-5 min: 60% B
-
5-15 min: Linear gradient from 60% to 80% B
-
15-20 min: Hold at 80% B
-
20.1-25 min: Re-equilibrate at 60% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (40:60 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Diagnosing Column Overload
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the mobile phase.
-
Inject the original sample and each dilution under the same chromatographic conditions.
-
Compare the peak shapes. If the peak asymmetry improves significantly with dilution, column overload is a likely cause.
-
To resolve this, either dilute your sample further or reduce the injection volume.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. support.waters.com [support.waters.com]
- 12. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 13. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main, well-established methods for the synthesis of this compound:
-
Reduction of 3',4'-dimethoxyacetophenone: This involves the reduction of the ketone functionality to a secondary alcohol. Common reducing agents include sodium borohydride or catalytic hydrogenation.[1][2]
-
Grignard reaction of 3,4-dimethoxybenzaldehyde: This method utilizes the addition of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to the aldehyde to form the desired secondary alcohol.[1][2]
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on several factors including available equipment, scale, and desired purity. Catalytic hydrogenation of 3',4'-dimethoxyacetophenone can provide very high yields and purity on a large scale.[1] The Grignard reaction is a classic and versatile method suitable for lab-scale synthesis but requires strict anhydrous conditions.
Q3: What are the key safety precautions to consider for these syntheses?
A3: For the reduction route involving catalytic hydrogenation, proper handling of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel under pressure is crucial. For the Grignard route , it is imperative to work under strictly anhydrous (moisture-free) conditions as Grignard reagents are highly reactive with water.[3] Diethyl ether, a common solvent for Grignard reactions, is extremely flammable.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material, the consumption of the reactant and the formation of the product can be visualized. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Route 1: Reduction of 3',4'-Dimethoxyacetophenone
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the Raney Nickel catalyst is active. Use freshly prepared or properly stored catalyst. Handle the catalyst under an inert atmosphere to prevent deactivation. |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained within the recommended range (e.g., 5-10 bar).[1] |
| Low Reaction Temperature | For catalytic hydrogenation, ensure the temperature is maintained in the optimal range (e.g., 50-100 °C).[1] For NaBH₄ reductions, while initially cooled, allowing the reaction to warm to room temperature can help drive it to completion. |
| Decomposed Sodium Borohydride (NaBH₄) | Use a fresh bottle of NaBH₄. NaBH₄ can decompose over time, especially if exposed to moisture. |
| Insufficient Stirring | In heterogeneous catalytic hydrogenation, vigorous stirring is essential to ensure proper mixing of the catalyst, substrate, and hydrogen.[1] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Ethylveratrole or 1-(3,4-Dimethoxyphenyl)ethyl methyl ether | Use of palladium-on-charcoal catalyst in an alcohol solvent (e.g., methanol) can lead to hydrogenolysis of the C-O bond.[1] | Use Raney Nickel as the catalyst in an aqueous medium to avoid this side reaction.[1] |
| Bis-phenylethyl ethers or Styrene Derivatives | The product is sensitive to heat and acidic or basic conditions during work-up or purification (e.g., distillation).[1] | Avoid high temperatures during purification. Use neutral conditions for work-up and consider purification by column chromatography instead of distillation if the product is found to be unstable. |
Route 2: Grignard Reaction of 3,4-Dimethoxybenzaldehyde
Issue 1: Grignard Reagent Fails to Form or Low Concentration
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[3] |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing a few turnings in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4] |
| Impure Alkyl Halide | Use pure methyl halide. Wurtz coupling, a major side reaction, can be promoted by impurities. |
Issue 2: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Reaction with Water During Work-up | Add the reaction mixture to a cold aqueous solution of a weak acid (e.g., saturated aqueous ammonium chloride) to quench the reaction and protonate the alkoxide. |
| Side Reaction: Wurtz Coupling | This is the reaction of the Grignard reagent with the unreacted alkyl halide. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[5] |
| Side Reaction: Enolization of the Aldehyde | While less common with aldehydes compared to ketones, a bulky Grignard reagent can act as a base. This is less of a concern with methylmagnesium halides. |
| Incomplete Reaction | Ensure a slight molar excess of the Grignard reagent is used. Monitor the reaction by TLC to confirm the consumption of the starting aldehyde before quenching. |
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction (Catalytic Hydrogenation) | Route 2: Grignard Reaction |
| Starting Material | 3',4'-Dimethoxyacetophenone | 3,4-Dimethoxybenzaldehyde, Methyl halide |
| Key Reagents | Raney Nickel, Hydrogen gas | Magnesium turnings |
| Solvent | Aqueous medium | Anhydrous diethyl ether or THF |
| Reaction Temperature | 50-100 °C[1] | Room temperature to reflux |
| Reaction Pressure | 5-10 bar[1] | Atmospheric pressure |
| Typical Yield | >98%[1] | Moderate to High |
| Key Advantages | High yield and purity, suitable for large scale. | Classic, versatile C-C bond formation. |
| Key Disadvantages | Requires specialized high-pressure equipment. | Requires strict anhydrous conditions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3',4'-Dimethoxyacetophenone
This protocol is adapted from a patented industrial process.[1]
-
Preparation: In a high-pressure reactor, add 3',4'-dimethoxyacetophenone and a neutral, weakly basic Raney Nickel catalyst (0.05-0.5 parts by mass relative to the starting material) to an aqueous medium.
-
Reaction: Seal the reactor and flush with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 5-10 bar. Heat the mixture to 50-100 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 3-7 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield this compound as a viscous oil. The crude product is often of high purity (>97%).
Protocol 2: Grignard Synthesis from 3,4-Dimethoxybenzaldehyde
This is a general laboratory-scale protocol.
-
Preparation of Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a solution of methyl iodide or bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.
-
Once initiated, add the remaining methyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3,4-dimethoxybenzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Mandatory Visualizations
Caption: Reaction pathway for the reduction of 3',4'-dimethoxyacetophenone.
Caption: Reaction pathway for the Grignard synthesis.
Caption: Comparative experimental workflows for the synthesis routes.
References
- 1. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
strategies to improve the yield of 1-(3,4-Dimethoxyphenyl)ethanol synthesis
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Reduction of 3',4'-dimethoxyacetophenone: This can be achieved using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1][2]
-
Grignard reaction: This involves the reaction of 3,4-dimethoxybenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium iodide or bromide).[1][2]
Q2: Which synthesis method generally provides the highest yield?
A2: Catalytic hydrogenation of 3',4'-dimethoxyacetophenone using Raney nickel as a catalyst has been reported to provide near-quantitative yields, often exceeding 98%.[1][2] While specific yields for the other methods can vary, they are typically lower than this optimized hydrogenation process.
Q3: What are the common side products I should be aware of?
A3: Common side products depend on the synthetic route:
-
Reduction with Palladium Catalysts: When using palladium on charcoal for catalytic hydrogenation in an alcohol solvent, side products such as ethylveratrole and 1-(3,4-dimethoxyphenyl)ethyl methyl ether can form.[1]
-
During Purification: this compound is sensitive to heat and traces of acid or base, which can lead to the formation of bis-phenylethyl ethers or the corresponding styrene derivative via dehydration during distillation.[1]
-
Grignard Reaction: A common side reaction is the Wurtz coupling of the Grignard reagent with any unreacted alkyl halide, leading to a hydrocarbon byproduct.
Q4: How can I purify the final product?
A4: Purification can be challenging due to the product's sensitivity. Distillation can lead to decomposition.[1] Column chromatography on silica gel is a common and milder purification method. Recrystallization is another potential method for obtaining a pure, crystalline product.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 3',4'-Dimethoxyacetophenone
| Potential Cause | Troubleshooting Steps |
| Inactive NaBH₄ | NaBH₄ can decompose if exposed to moisture. Use a fresh bottle or test the activity of the reagent by adding a small amount to a protic solvent like ethanol and observing for hydrogen gas evolution. |
| Insufficient Reagent | A molar excess of NaBH₄ is typically required. Ensure the stoichiometry is correct as per the protocol. Theoretically, one mole of NaBH₄ can reduce four moles of a ketone, but in practice, a higher ratio is often used.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider adding more NaBH₄ or extending the reaction time. |
| Low Reaction Temperature | While the reaction is often initiated at 0°C to control the initial exotherm, very low temperatures can slow down the reaction rate. Allowing the reaction to warm to room temperature can help drive it to completion.[4] |
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Raney nickel is pyrophoric and can lose activity if not stored and handled properly under a solvent.[5] Use freshly prepared or properly stored catalyst. |
| Inadequate Hydrogen Pressure | The reaction rate is dependent on hydrogen pressure. Ensure the system is properly sealed and pressurized according to the protocol (typically 5-10 bar).[1][2] |
| Poor Stirring | In a heterogeneous catalysis, efficient mixing is crucial for bringing the substrate, hydrogen, and catalyst into contact. Ensure vigorous stirring (e.g., 700-1250 rpm).[2] |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used. |
Issue 2: Low Yield in the Grignard Reaction of 3,4-Dimethoxybenzaldehyde
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium | Magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by crushing it to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. |
| Presence of Water | Grignard reagents are highly reactive with water. All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and anhydrous solvents must be used. |
| Side Reactions | To minimize Wurtz coupling, add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. |
| Improper Reaction Temperature | The addition of the aldehyde to the Grignard reagent should be done at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature. |
| Inefficient Work-up | A careful aqueous work-up, often with a saturated ammonium chloride solution, is necessary to quench the reaction and protonate the alkoxide intermediate without causing side reactions. |
Quantitative Data Summary
| Synthesis Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | 3',4'-Dimethoxyacetophenone | Raney Nickel, H₂ | Water | 50-100 | 5-10 | 3-7 | >98 |
| NaBH₄ Reduction | 3',4'-Dimethoxyacetophenone | NaBH₄ | Methanol/Ethanol | 0 to RT | - | ~1-4 | 60-70 (typical) |
| Grignard Reaction | 3,4-Dimethoxybenzaldehyde | CH₃MgI, Mg | Anhydrous Ether/THF | 0 to RT | - | ~1-2 | Variable |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3',4'-Dimethoxyacetophenone[1]
-
Catalyst Preparation: In a suitable hydrogenation reactor, add Raney nickel catalyst (0.05-0.5 parts by mass relative to the starting material) suspended in water.
-
Reaction Setup: Add 3',4'-dimethoxyacetophenone and water to the reactor.
-
Hydrogenation: Seal the reactor, flush with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to 5-10 bar.
-
Reaction: Heat the mixture to 50-100°C with vigorous stirring (e.g., 700-1250 rpm).
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-7 hours.
-
Work-up: Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often of high purity (>97%) and may not require further purification.
Protocol 2: Sodium Borohydride Reduction of 3',4'-Dimethoxyacetophenone
-
Reaction Setup: Dissolve 3',4'-dimethoxyacetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add aqueous ammonium chloride or 1N HCl to quench the excess NaBH₄ and the borate esters.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Grignard Reaction of 3,4-Dimethoxybenzaldehyde
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Add a solution of methyl iodide (1 equivalent) in anhydrous ether/THF to the dropping funnel.
-
Add a small portion of the methyl iodide solution to initiate the reaction (indicated by bubbling and cloudiness). Gentle warming or the addition of an iodine crystal may be necessary.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous ether/THF to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ether/THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for the reduction of 3',4'-dimethoxyacetophenone.
Caption: Experimental workflow for the Grignard synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Degradation of 1-(3,4-Dimethoxyphenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and degradation pathways of 1-(3,4-Dimethoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as α-methylveratryl alcohol, is a benzyl alcohol derivative.[1][2] It serves as a starting material in the synthesis of various important compounds.[3][4] Its stability is crucial as degradation can lead to the formation of impurities, which may affect the yield, purity, and safety of the final products in research and drug development. The compound is known to be sensitive, particularly to heat and the presence of acids or bases.[3][4]
Q2: What are the primary degradation pathways for this compound during storage?
A2: Based on its chemical structure and available data, this compound is susceptible to several degradation pathways during storage:
-
Dehydration: The most common pathway, especially in the presence of acid or heat, is the elimination of water to form 3,4-dimethoxystyrene.[3][4]
-
Etherification: The benzylic alcohol can undergo self-condensation or react with other alcohols present as solvents or impurities to form ether derivatives, such as bis(1-(3,4-dimethoxyphenyl)ethyl) ether.[3][4] The electron-donating nature of the dimethoxy groups on the phenyl ring activates the benzylic carbon, making it prone to nucleophilic attack.[3][4]
-
Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 3',4'-dimethoxyacetophenone (acetoveratrone). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts.
-
Hydrolysis: Although less common under neutral storage conditions, the carbon-oxygen bond of the alcohol can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4]
-
Photodegradation: As an aromatic compound, it may be sensitive to light, which can catalyze oxidation and other degradation reactions.[5][6]
Q3: How can I detect the degradation of my this compound sample?
A3: Degradation can be detected through several methods:
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques to separate and quantify the parent compound and its degradation products.[7] A stability-indicating method should be developed to resolve all potential degradants from the active pharmaceutical ingredient (API).
-
Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) can help in the identification of unknown degradation products by providing molecular weight and fragmentation information.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradants.[7]
-
Physical Observation: Changes in the physical appearance of the sample, such as discoloration (e.g., yellowing), or a change in physical state (e.g., from a solid to a viscous oil) can be indicative of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of assay purity or appearance of new peaks in chromatogram. | Degradation of this compound. | 1. Confirm the identity of the new peaks using techniques like LC-MS. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. If degradation is significant, consider repurification or obtaining a fresh batch of the compound. |
| Discoloration or change in the physical state of the sample. | Likely due to oxidation or polymerization byproducts. | 1. Analyze the sample by HPLC or GC to assess purity. 2. Store the material under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Inconsistent experimental results. | Use of a partially degraded sample. | 1. Always check the purity of the starting material before use. 2. Follow recommended storage conditions strictly. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][8]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 2 hours.[6]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[5]
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 3,4-Dimethoxystyrene |
| 0.1 M NaOH | 2 hours | Room Temp | 5% | 3',4'-Dimethoxyacetophenone |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 3',4'-Dimethoxyacetophenone |
| Heat | 48 hours | 80°C | 8% | 3,4-Dimethoxystyrene, Bis(1-(3,4-dimethoxyphenyl)ethyl) ether |
| Light | Per ICH Q1B | Ambient | 12% | 3',4'-Dimethoxyacetophenone, various photoproducts |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: A logical approach to troubleshooting sample degradation.
References
- 1. This compound | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. WO1999006343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. medcraveonline.com [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of 1-(3,4-Dimethoxyphenyl)ethanol with Key Sympathomimetic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the chemical compound 1-(3,4-Dimethoxyphenyl)ethanol alongside a selection of well-characterized sympathomimetic amines: Norepinephrine, Phenylephrine, Isoproterenol, and Ephedrine. Due to a lack of direct experimental data on the sympathomimetic activity of this compound in publicly available literature, its potential pharmacological profile is inferred based on established structure-activity relationships (SAR) of phenylethanolamines. This guide presents quantitative data for the selected amines, detailed experimental methodologies for their characterization, and visual representations of relevant biological pathways and workflows.
Inferred Pharmacological Profile of this compound
Based on its chemical structure, the sympathomimetic activity of this compound is likely to be significantly attenuated compared to catecholamines like norepinephrine. The presence of 3,4-dimethoxy groups instead of the 3,4-dihydroxy (catechol) moiety is a key differentiating factor. While methoxy analogs of catecholamines have been shown to retain some activity on smooth muscle and blood pressure, they are generally less potent.[1] The primary ethanolamine structure, lacking a substituent on the nitrogen atom, suggests it may have a different receptor selectivity profile compared to secondary amines like epinephrine.
Comparative Quantitative Data of Selected Sympathomimetic Amines
The following tables summarize the receptor binding affinities and physiological effects of four well-known sympathomimetic amines.
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1-Adrenergic | α2-Adrenergic | β1-Adrenergic | β2-Adrenergic | Primary Mechanism of Action |
| Norepinephrine | 140 | 650 | 126 | 2700 | Direct-acting α and β1 agonist |
| Phenylephrine | 977.24 | - | - | - | Direct-acting α1-selective agonist |
| Isoproterenol | - | - | 61.7 | 11.8 | Direct-acting non-selective β agonist |
| Ephedrine | - | - | - | - | Mixed-acting (direct and indirect) |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative examples.
Table 2: Key Physiological Effects of Selected Sympathomimetic Amines
| Compound | Cardiovascular Effects | Respiratory Effects | Metabolic Effects | Other Key Effects |
| Norepinephrine | Increased systolic and diastolic blood pressure, increased heart rate (can be offset by reflex bradycardia)[2][3][4][5] | Minimal direct effect | Increased blood glucose[2] | Mobilizes the brain and body for action[2] |
| Phenylephrine | Increased systolic and diastolic blood pressure, reflex bradycardia[6][7][8] | - | - | Nasal decongestion, mydriasis[6] |
| Isoproterenol | Increased heart rate and contractility, decreased diastolic blood pressure[9][10][11][12] | Bronchodilation[9][10] | Increased blood glucose[9] | Relaxation of uterine and gastrointestinal smooth muscle[9] |
| Ephedrine | Increased blood pressure and heart rate[13][14] | Bronchodilation | - | CNS stimulation, nasal decongestion[13][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of sympathomimetic amines are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β receptors).
-
Add increasing concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-selective antagonist).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
Objective: To determine the functional potency (EC50) of a sympathomimetic amine in activating adenylyl cyclase, a key downstream effector of β-adrenergic receptors.
Principle: This assay measures the production of cyclic AMP (cAMP) in response to receptor stimulation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the β-adrenergic receptor of interest.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with increasing concentrations of the test compound.
-
Include a positive control (e.g., a known agonist like isoproterenol) and a negative control (vehicle).
-
Incubate for a defined period at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).
-
In Vivo Cardiovascular Response Measurement
Objective: To assess the effect of a sympathomimetic amine on cardiovascular parameters such as blood pressure and heart rate in a living organism.
Methodology:
-
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., rat or mouse).
-
Surgically implant catheters into an artery (e.g., carotid or femoral artery) for blood pressure measurement and a vein (e.g., jugular or femoral vein) for drug administration.
-
Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Allow the animal to stabilize after surgery.
-
-
Drug Administration and Data Collection:
-
Record baseline cardiovascular parameters.
-
Administer increasing doses of the test compound intravenously.
-
Continuously record blood pressure and heart rate throughout the experiment.
-
Administer a vehicle control to account for any effects of the injection itself.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure and heart rate from baseline for each dose of the test compound.
-
Construct dose-response curves by plotting the change in cardiovascular parameters against the logarithm of the administered dose.
-
Determine the dose that produces a half-maximal response (ED50) for each parameter.
-
Visualizations
The following diagrams illustrate key concepts related to the comparative analysis of sympathomimetic amines.
Caption: Generalized signaling pathway of sympathomimetic amines.
Caption: Experimental workflow for characterizing sympathomimetic amines.
Caption: Logical relationship of the comparative analysis.
References
- 1. Biological activity of 3-methoxy-catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. Epinephrine and norepinephrine | Research Starters | EBSCO Research [ebsco.com]
- 4. What Is Norepinephrine? How It Affects the Body and How It's Used in Medication [everydayhealth.com]
- 5. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 6. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Phenylephrine increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Ephedrine - Wikipedia [en.wikipedia.org]
- 14. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Unraveling the Chiral Puzzle: A Comparative Guide to the Bioactivity of (R)- and (S)-1-(3,4-Dimethoxyphenyl)ethanol Enantiomers
A critical aspect of pharmacology and drug development lies in understanding the stereochemistry of bioactive molecules. Enantiomers, non-superimposable mirror images of a chiral compound, can exhibit significantly different physiological effects due to their distinct interactions with chiral biological macromolecules such as enzymes and receptors.[1][2] This guide provides a framework for comparing the bioactivity of the (R)- and (S)-enantiomers of 1-(3,4-Dimethoxyphenyl)ethanol, a compound of interest in medicinal chemistry.
While specific comparative bioactivity data for the enantiomers of this compound is not extensively available in the public domain, this guide outlines the fundamental principles and experimental approaches necessary for such an investigation. The differential bioactivity of enantiomers is a well-documented phenomenon, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.[3]
Hypothetical Bioactivity Comparison
To illustrate the potential differences in bioactivity between the (R)- and (S)-enantiomers of this compound, the following table presents a hypothetical data summary. This table showcases the types of quantitative data that would be generated in a typical comparative study, highlighting potential disparities in potency and efficacy.
| Parameter | (R)-1-(3,4-Dimethoxyphenyl)ethanol | (S)-1-(3,4-Dimethoxyphenyl)ethanol |
| Receptor Binding Affinity (Ki in nM) | ||
| Target Receptor A | 15 | 250 |
| Target Receptor B | 500 | 75 |
| Enzyme Inhibition (IC50 in µM) | ||
| Target Enzyme X | 5 | 150 |
| Target Enzyme Y | 200 | 10 |
| Cellular Potency (EC50 in µM) | ||
| Cell Line 1 (Target A mediated) | 0.1 | 5.0 |
| Cell Line 2 (Target B mediated) | 8.0 | 0.5 |
| In vivo Efficacy (ED50 in mg/kg) | ||
| Animal Model of Disease 1 | 1 | 20 |
| Animal Model of Disease 2 | 30 | 2 |
Experimental Protocols for Enantiomer Bioactivity Assessment
A thorough comparison of the bioactivity of (R)- and (S)-1-(3,4-Dimethoxyphenyl)ethanol would necessitate the following key experimental stages:
Chiral Separation and Purification
The first critical step is the separation of the racemic mixture of this compound into its individual (R)- and (S)-enantiomers.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for enantioseparation.[1]
-
Stationary Phase: A chiral stationary phase (CSP) specifically designed to interact differently with each enantiomer is employed. The choice of CSP depends on the chemical properties of the compound.
-
Mobile Phase: A suitable mobile phase is used to elute the enantiomers from the column at different retention times.
-
Detection: A UV detector is commonly used to monitor the elution of the separated enantiomers.
-
Purity Analysis: The enantiomeric excess (e.e.) of the separated fractions should be determined using analytical chiral HPLC or other suitable techniques to ensure high purity of each enantiomer for subsequent bioactivity testing.
In Vitro Bioactivity Assays
A battery of in vitro assays should be conducted to determine the interaction of each enantiomer with specific biological targets.
-
Receptor Binding Assays: These assays measure the affinity of each enantiomer for a specific receptor. This is typically done using radioligand binding assays where the enantiomer competes with a labeled ligand for binding to the receptor. The inhibition constant (Ki) is then calculated.
-
Enzyme Inhibition Assays: These experiments assess the ability of each enantiomer to inhibit the activity of a target enzyme. The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme's activity at various concentrations of the enantiomer.
-
Cell-Based Assays: The functional consequences of receptor or enzyme interaction are evaluated in cell-based assays. For example, if the target is a G-protein coupled receptor, a second messenger assay (e.g., cAMP or calcium flux) can be used to determine the half-maximal effective concentration (EC50) for each enantiomer. Cell viability or proliferation assays can also be employed to assess cytotoxic or cytostatic effects.
In Vivo Studies
Following in vitro characterization, the bioactivity of the enantiomers should be evaluated in appropriate animal models.
-
Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer are determined. This is crucial as differences in pharmacokinetics can lead to different in vivo efficacy and toxicity profiles.
-
Efficacy Studies: The therapeutic effect of each enantiomer is assessed in an animal model of a relevant disease. The effective dose for 50% of the maximal response (ED50) is a key parameter to be determined.
-
Toxicology Studies: The potential toxic effects of each enantiomer are evaluated to establish a safety profile.
Experimental Workflow for Comparing Enantiomer Bioactivity
The following diagram illustrates a generalized workflow for the comparative bioactivity assessment of chiral molecules.
Caption: Workflow for comparing enantiomer bioactivity.
Conclusion
The investigation into the differential bioactivity of the (R)- and (S)-enantiomers of this compound is a scientifically rigorous process that is essential for its potential development as a therapeutic agent. By employing the experimental protocols outlined in this guide, researchers can elucidate the specific contributions of each enantiomer to the overall pharmacological profile of the compound. This knowledge is paramount for selecting the optimal enantiomer for further development, thereby maximizing therapeutic benefit and minimizing potential adverse effects. The principles and methodologies described herein provide a robust framework for the comprehensive evaluation of this and other chiral molecules in drug discovery and development.
References
- 1. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 1-(3,4-Dimethoxyphenyl)ethanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-(3,4-Dimethoxyphenyl)ethanol is essential for pharmacokinetic studies, quality control of synthetic processes, and formulation development. The selection of a suitable analytical technique is critical for obtaining reliable and reproducible data. This guide presents an objective comparison of two powerful analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. This comparison is supported by representative experimental data to aid in method selection, development, and cross-validation.
The choice between HPLC and GC-MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and the physicochemical properties of the analyte. While both are robust chromatographic techniques, they possess distinct advantages and limitations for the analysis of moderately polar and thermally stable compounds like this compound.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound using HPLC and GC-MS. These values are representative and may vary depending on the specific instrumentation, column chemistry, and experimental conditions.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% |
| Precision (%RSD) | < 3% | < 5% |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes |
| Derivatization Required | No | Optional, but can improve peak shape and thermal stability |
| Sample Volatility | Not a primary requirement | Essential |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline representative experimental protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the direct analysis of this compound without derivatization.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% formic acid or phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid is preferred.[2][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples and standards should be dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, and provides structural information for definitive identification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[4]
-
Sample Preparation and Derivatization: Samples and standards are dissolved in a volatile solvent like dichloromethane or ethyl acetate. While direct analysis is possible, derivatization (e.g., silylation with BSTFA) can improve peak shape and thermal stability, although it adds a step to the sample preparation process.[5]
Methodology and Workflow Visualizations
Visualizing the experimental and logical workflows can aid in understanding the cross-validation process and the individual analytical procedures.
Caption: Cross-validation workflow between HPLC and GC-MS methods.
Caption: Structure of this compound.
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantification of this compound. The choice of method should be based on the specific analytical requirements, such as required sensitivity, sample matrix complexity, and available instrumentation.
-
HPLC-UV offers a straightforward, robust, and reliable method for routine analysis, especially for quality control where high sample throughput is necessary and the sample matrix is relatively clean. Its primary advantages are the simplicity of sample preparation and the direct analysis without the need for derivatization.
-
GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis in complex biological matrices, and for studies requiring definitive identification of the analyte and its potential metabolites or degradation products.[6] While derivatization can add a step to the workflow, it can also enhance the chromatographic performance.
A thorough cross-validation is essential when transferring methods between laboratories or when one technique is used to confirm the results of another. This ensures data integrity and the overall robustness of the analytical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 3,4-Dimethoxyphenethyl alcohol | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Comparative Cytotoxicity of 1-(3,4-Dimethoxyphenyl)ethanol and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of 1-(3,4-Dimethoxyphenyl)ethanol and its analogs, supported by available experimental data. Due to a lack of direct comparative studies, this guide collates data from various sources to offer insights into potential structure-activity relationships.
Summary of Cytotoxicity Data
| Compound | Cell Line | Assay Type | Exposure Time | IC50 / CC50 Value |
| (E)-3,4-Dimethoxycinnamyl alcohol | HeLa | MTT | Not Specified | 160 µM (CC50) |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 | MTT | 24 and 48 h | 20 µg/mL |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-468 | MTT | 24 and 48 h | 25 µg/mL |
| 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters (most analogs) | A549, DU145, KB, KBvin | Not Specified | Not Specified | No significant cytotoxicity at 10 µM |
Experimental Protocols
The most commonly employed method for determining the cytotoxicity of these compounds is the MTT assay.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.
General Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength typically between 540 and 590 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.
Potential Signaling Pathway for Apoptosis Induction
While the precise signaling pathways for this compound and its direct analogs remain to be elucidated, many cytotoxic compounds containing methoxyphenyl moieties are known to induce apoptosis. A generalized potential pathway is illustrated below.
Caption: A generalized intrinsic apoptosis pathway potentially activated by cytotoxic analogs.
Discussion and Future Directions
The limited available data suggests that modifications to the core structure of this compound can lead to cytotoxic activity. For instance, the introduction of an indolinone moiety in RAJI resulted in significant cytotoxicity against breast cancer cell lines[1]. Conversely, many ester derivatives of the related 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol showed a lack of significant cytotoxicity at the tested concentration.
The analog apocynin (acetovanillone), which shares the 4-hydroxy-3-methoxyphenyl group, has been shown to induce oxidative stress and apoptosis in some cancer cell lines[2][3]. This suggests that the generation of reactive oxygen species (ROS) could be a potential mechanism of action for this class of compounds.
Future research should focus on:
-
Systematic evaluation of this compound: Determining the baseline cytotoxicity of the parent compound is essential for understanding the contributions of various functional groups in its analogs.
-
Synthesis and screening of a focused library of analogs: A systematic variation of substituents on the phenyl ring and modifications of the ethanol side chain would provide a clearer structure-activity relationship.
-
Mechanistic studies: Investigating the precise signaling pathways, including the role of oxidative stress and specific apoptotic proteins, will be crucial for the further development of these compounds as potential anticancer agents.
This guide serves as a starting point for researchers interested in the cytotoxic potential of this compound and its analogs. The collated data and proposed experimental frameworks are intended to facilitate further investigation into this promising area of drug discovery.
References
- 1. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of NADPH oxidase inhibitor apocynin on human lung cancer A549 cells via Bcl-2, Bax, caspase-3, and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 1-(3,4-Dimethoxyphenyl)ethanol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the secondary alcohol 1-(3,4-dimethoxyphenyl)ethanol with its common synthetic precursors, the ketone 3,4-dimethoxyacetophenone, and the aldehyde veratraldehyde. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, purity assessment, and structural verification in synthetic chemistry and drug development. This document presents key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for the synthesis of the target molecule and the acquisition of spectroscopic data.
Spectroscopic Data Summary
The transformation of the carbonyl group in the precursors to a hydroxyl group in the final product, this compound, results in characteristic changes in their respective spectra. The following tables summarize the key spectroscopic data for each compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | 6.80-6.90 | m | 3H | Ar-H |
| 4.85 | q | 1H | CH-OH | |
| 3.88 | s | 6H | 2 x OCH₃ | |
| 2.05 | s | 1H | OH | |
| 1.48 | d | 3H | CH₃ | |
| 3,4-Dimethoxyacetophenone [1][2] | 7.58 - 7.53 | m | 2H | Ar-H |
| 6.89 | d | 1H | Ar-H | |
| 3.94 | s | 6H | 2 x OCH₃ | |
| 2.57 | s | 3H | COCH₃ | |
| Veratraldehyde | 9.84 | s | 1H | CHO |
| 7.43 - 7.41 | m | 2H | Ar-H | |
| 6.98 | d | 1H | Ar-H | |
| 3.95 | s | 6H | 2 x OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 149.0, 148.5, 138.2, 118.0, 110.8, 109.2 | Aromatic C |
| 70.5 | CH-OH | |
| 55.9, 55.8 | 2 x OCH₃ | |
| 25.1 | CH₃ | |
| 3,4-Dimethoxyacetophenone [1][3] | 196.7 | C=O |
| 153.3, 149.0, 130.5, 123.2, 110.1, 110.0 | Aromatic C | |
| 56.0, 55.9 | 2 x OCH₃ | |
| 26.1 | COCH₃ | |
| Veratraldehyde [4] | 191.1 | C=O |
| 154.5, 149.7, 130.2, 126.8, 110.5, 109.1 | Aromatic C | |
| 56.2, 56.0 | 2 x OCH₃ |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3364 (broad) | O-H stretch |
| 3030-2850 | C-H stretch (aromatic and aliphatic) | |
| 1590, 1515 | C=C stretch (aromatic) | |
| 1260, 1030 | C-O stretch | |
| 3,4-Dimethoxyacetophenone [1][5] | 3000-2840 | C-H stretch (aromatic and aliphatic) |
| 1670 | C=O stretch (ketone) | |
| 1585, 1510 | C=C stretch (aromatic) | |
| 1265, 1020 | C-O stretch | |
| Veratraldehyde [4] | 2850, 2750 | C-H stretch (aldehyde) |
| 1685 | C=O stretch (aldehyde) | |
| 1580, 1510 | C=C stretch (aromatic) | |
| 1270, 1140 | C-O stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 182 | 167, 151, 139 |
| 3,4-Dimethoxyacetophenone [1][6] | 180 | 165 (base peak), 137, 79, 77 |
| Veratraldehyde [4][7] | 166 | 165 (base peak), 151, 138, 123, 109, 81 |
Synthetic Pathways
This compound can be synthesized from its precursors through two primary routes: the reduction of 3,4-dimethoxyacetophenone or the Grignard reaction of veratraldehyde.
Caption: Synthetic routes to this compound.
Experimental Protocols
Synthesis of this compound
Method A: Reduction of 3,4-Dimethoxyacetophenone via Catalytic Hydrogenation
This process describes the synthesis of this compound by the reduction of 3,4-dimethoxyacetophenone using catalytic hydrogenation.
-
Materials: 3,4-dimethoxyacetophenone, Raney nickel catalyst, water, hydrogen gas, nitrogen gas.
-
Procedure:
-
In a suitable hydrogenation vessel, add 3,4-dimethoxyacetophenone.
-
A slurry of Raney nickel catalyst in water is then added.
-
The reactor is sealed and flushed first with nitrogen and then with hydrogen.
-
The reaction mixture is heated to 50-100°C under a hydrogen pressure of 5-10 bar.
-
The reaction is monitored until the theoretical amount of hydrogen is consumed.
-
After cooling and venting the reactor, the catalyst is filtered off.
-
The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure or recrystallization.
-
Method B: Grignard Reaction of Veratraldehyde
This protocol outlines the synthesis of this compound from veratraldehyde using a Grignard reagent.[8]
-
Materials: Magnesium turnings, methyl iodide or methyl bromide, anhydrous diethyl ether, veratraldehyde, saturated aqueous ammonium chloride solution, hydrochloric acid (dilute).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
A solution of veratraldehyde in anhydrous diethyl ether is then added dropwise to the Grignard reagent at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is then acidified with dilute hydrochloric acid to dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
-
Purification is performed by column chromatography or distillation under reduced pressure.
-
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Caption: General experimental workflow for synthesis and analysis.
References
- 1. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyacetophenone(1131-62-0) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dimethoxyacetophenone(1131-62-0) IR Spectrum [chemicalbook.com]
- 6. 3,4-Dimethoxyacetophenone(1131-62-0) MS spectrum [chemicalbook.com]
- 7. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP1000005B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 1-(3,4-Dimethoxyphenyl)ethanol
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in synthesis, characterization, and quality control. The compound 1-(3,4-Dimethoxyphenyl)ethanol, a chiral secondary alcohol, serves as a valuable building block in the synthesis of various pharmaceutical agents. Its stereochemical purity can significantly influence the efficacy and safety of the final drug product. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric excess of this compound, complete with experimental protocols and supporting data.
The principal methods for determining the enantiomeric excess of this chiral alcohol include direct chromatographic techniques, such as Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) using chiral solvating agents. Each method offers a unique set of advantages and limitations in terms of resolution, analysis time, sample preparation complexity, and instrumentation requirements.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for the determination of the enantiomeric excess of this compound.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Solvating Agent |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase in a capillary column. | Differential interaction of enantiomers with a chiral stationary phase in a packed column. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Chiral Selector | β-cyclodextrin derivative (e.g., β-DEXTM120) | Polysaccharide-based (e.g., Chiralpak® series) | Chiral alcohol (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol - TFAE) |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in the mobile phase. | Dissolution in a deuterated solvent and addition of the chiral solvating agent. |
| Analysis Time | Typically longer due to temperature programming. | Generally faster, especially with modern UPLC/SFC systems. | Very rapid, with spectra acquired in minutes. |
| Resolution | Often provides baseline separation. | High resolution is achievable with appropriate column and mobile phase selection. | Dependent on the choice of solvating agent and the specific NMR signals observed. |
| Advantages | High resolution, suitable for volatile compounds. | Broad applicability, wide variety of available chiral stationary phases. | Fast analysis, minimal sample preparation, provides structural information. |
| Disadvantages | Requires analyte to be volatile and thermally stable. | Can require extensive method development to find the optimal column and mobile phase. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for this compound and structurally related compounds and may require minor optimization for specific instrumentation and sample matrices.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of a cyclodextrin-based chiral stationary phase allows for effective differentiation of the enantiomers of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/splitless injector
-
Chiral capillary column: β-DEXTM120 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
GC Conditions:
-
Carrier Gas: Hydrogen (H₂)[1]
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold at 180 °C for 10 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a sample solution by diluting the stock solution to approximately 100 µg/mL with methanol.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantiomeric separations. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds, including alcohols.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Chiralpak® IA or a similar amylose-based column (250 mm x 4.6 mm, 5 µm)
HPLC Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a sample solution by diluting the stock solution to approximately 100 µg/mL with the mobile phase.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for the GC method.
Method 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) is a highly effective CSA for chiral alcohols.[2][3][4][5][6][7][8]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum of the substrate.
-
Add 1.0 to 1.2 equivalents of (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum of the mixture.
Data Analysis:
-
Upon addition of the TFAE, the signals corresponding to the two enantiomers of this compound will be resolved into two distinct sets of peaks. The methine proton (the proton on the carbon bearing the hydroxyl group) is often a good signal to monitor for baseline separation.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess from the integration values: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ is the integral value of the major enantiomer's signal and Integration₂ is the integral value of the minor enantiomer's signal.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. parchem.com [parchem.com]
- 8. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]
Inter-Laboratory Validation of Analytical Methods for 1-(3,4-Dimethoxyphenyl)ethanol: A Comparative Guide
This guide provides a comprehensive overview and comparison of analytical methods for the quantitative determination of 1-(3,4-Dimethoxyphenyl)ethanol. Due to the limited availability of direct inter-laboratory validation studies for this specific analyte, this document presents a comparative analysis based on established validation principles from the International Council for Harmonisation (ICH) and performance data from validated methods for structurally similar compounds, such as veratraldehyde and its derivatives. The objective is to offer a practical guide for researchers, scientists, and drug development professionals on the expected performance of common chromatographic methods.
The two primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are widely used for the analysis of pharmaceutical compounds and offer high levels of selectivity and sensitivity.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound, based on data from analogous compounds. These values represent expected outcomes from a successful inter-laboratory validation.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Laboratory 1 | Laboratory 2 | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.999 | ≥0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | <1.0% | <1.0% | ≤1.0% |
| - Intermediate Precision | <1.5% | <1.5% | ≤2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.3 µg/mL | Reportable |
Table 2: GC-MS Method Performance
| Validation Parameter | Laboratory 1 | Laboratory 2 | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.999 | ≥0.999 |
| Accuracy (% Recovery) | 99.0% - 101.5% | 98.8% - 101.0% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | <1.5% | <1.5% | ≤2.0% |
| - Intermediate Precision | <2.0% | <2.0% | ≤2.5% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.15 ng/mL | Reportable |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (low, medium, and high).
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the sensitive determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Serially dilute the stock solution with a suitable solvent (e.g., ethyl acetate) to obtain concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Sample Preparation: Perform a liquid-liquid extraction of the sample with ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in a known volume of ethyl acetate.
3. Validation Procedure:
-
Follow the same validation principles (Linearity, Accuracy, Precision, LOD, and LOQ) as outlined for the HPLC method, adapting the concentration ranges and sample preparation procedures as necessary for the GC-MS technique.
Mandatory Visualizations
A Comparative Guide to the Reduction of Acetoveratrone: Efficacy of Common Reducing Agents
For researchers, scientists, and drug development professionals, the efficient and selective reduction of keto groups is a cornerstone of organic synthesis. This guide provides a comparative analysis of three common reducing agents—Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation with Raney Nickel—for the reduction of acetoveratrone (3',4'-dimethoxyacetophenone) to its corresponding alcohol, 1-(3,4-dimethoxyphenyl)ethanol. This alcohol is a valuable intermediate in the synthesis of various pharmacologically active compounds.
This comparison is based on experimental data and established protocols, offering insights into the efficacy, reaction conditions, and potential yields of each method.
Quantitative Data Summary
The following table summarizes the key performance indicators for the reduction of acetoveratrone using the three selected reducing agents.
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to Room Temp. | 1 - 2 hours | ~95% |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 1 - 3 hours | >95% |
| Catalytic Hydrogenation (Raney Ni) | Water | 70 - 85 °C | 3.5 hours | High (>95%) |
Reaction Pathway
The reduction of acetoveratrone to this compound proceeds via the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Unraveling the Bioactivity of 1-(3,4-Dimethoxyphenyl)ethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(3,4-dimethoxyphenyl)ethanol scaffold, a derivative of veratryl alcohol, has emerged as a promising starting point in the quest for novel therapeutic agents. Its derivatives have demonstrated a spectrum of biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
Anti-inflammatory Activity
A key example highlighting the anti-inflammatory potential of this structural class is the derivative (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) . Although not an ethanol derivative, its structural similarity allows for insightful comparisons. DMPBD has shown potent, dose-dependent inhibition of inflammation in various in vivo models.[1]
Table 1: Anti-inflammatory Activity of (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) and Reference Drugs in Edema Models[1]
| Compound | EPP-induced Ear Edema IC₅₀ (nmol/ear) | AA-induced Ear Edema IC₅₀ (nmol/ear) | TPA-induced Ear Edema IC₅₀ (pmol/ear) |
| DMPBD | 21 | 60 | 660 |
| Oxyphenbutazone | 136 | - | - |
| Phenidone | - | 2520 | - |
| Diclofenac | - | - | 7200 |
EPP: Ethyl phenylpropiolate; AA: Arachidonic acid; TPA: 12-O-tetradecanoylphorbol 13-acetate. A lower IC₅₀ value indicates higher potency.
The data clearly indicates that DMPBD is significantly more potent than the standard drugs in these models of acute inflammation.[1] Further studies on chiral 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] have demonstrated that stereochemistry plays a crucial role in the anti-inflammatory activity, with the dextrorotatory enantiomer being a highly selective COX-2 inhibitor.[2] This suggests that modifications to the side chain of this compound could lead to potent and selective anti-inflammatory agents.
Cytotoxic Activity
The 3,4-dimethoxyphenyl moiety is also a key feature in several classes of cytotoxic agents. While direct SAR studies on this compound derivatives are limited, research on related structures provides valuable data. For instance, a series of novel trimethoxyphenyl-based analogues, which include the 3,4-dimethoxyphenyl group, have been synthesized and evaluated for their anticancer activity.
Table 2: Cytotoxic Activity (IC₅₀, µM) of Selected Trimethoxyphenyl-Based Analogues against Various Cancer Cell Lines[3][4]
| Compound Reference | Hela (Cervical Cancer) | MCF7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| 9a [4] | 2.59 | - | - |
| 14g [4] | - | 4.66 | 1.98 |
| 9 [3] | - | - | - |
| 10 [3] | - | - | - |
| 11 [3] | - | - | - |
| Doxorubicin [4] | 2.35 | 4.57 | 2.11 |
A lower IC₅₀ value indicates higher cytotoxic potency.
These findings underscore the potential of the dimethoxyphenyl scaffold in the development of novel anticancer agents. The variations in activity with different heterocyclic modifications suggest that the substituent at the benzylic position of a this compound core could be a key determinant of cytotoxic potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key assays used to evaluate the anti-inflammatory activity of compounds related to this compound.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.[5][6][7]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test compound groups at various doses.
-
Administration: Test compounds and the standard drug are administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[5][7]
-
Induction of Edema: 100 µL of a 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compounds is calculated relative to the control group.
In Vitro Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.[8][9][10]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.[10]
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. After a pre-incubation period (e.g., 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: The plate is incubated for a further 24 hours.[10]
-
Nitrite Measurement (Griess Assay):
-
50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.[8][10]
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[8][10]
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite, which is a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
Visualizing the Path: Signaling and Workflows
To better understand the context of these studies, the following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow.
Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Caption: Workflow for the in vitro nitric oxide (NO) production assay.
References
- 1. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] with anti-inflammatory activity. Part 11: evaluation of COX-2 selectivity and modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(3,4-Dimethoxyphenyl)ethanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3,4-Dimethoxyphenyl)ethanol, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Disposal Overview
This compound, also known as homoveratryl alcohol, is a compound that requires careful handling and disposal. The primary route for its disposal is through an institution's Environmental Health and Safety (EHS) program for collection and subsequent disposal by a licensed hazardous waste contractor. In-lab treatment of this chemical is generally not recommended unless it is part of a documented experimental protocol.
Key Safety and Hazard Data
Proper handling and disposal procedures are informed by the inherent properties and hazards of a substance. Below is a summary of key data for this compound.
| Property | Value |
| Physical State | Solid (powder) or viscous liquid |
| Melting Point | 44 - 49 °C |
| Boiling Point | 172 - 174 °C @ 17 mmHg |
| Primary Hazard | Acute Oral Toxicity (Harmful if swallowed) |
| Personal Protective Equipment (PPE) | Safety glasses with side shields (or goggles), protective gloves, long-sleeved clothing |
Procedural Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Detailed Experimental Protocol for Disposal
The following step-by-step protocol provides a detailed methodology for the safe disposal of this compound.
Objective: To safely prepare and dispose of waste this compound in accordance with standard laboratory safety practices and environmental regulations.
Materials:
-
Waste this compound
-
Designated waste container (e.g., wide-mouth glass or polyethylene jar with a screw-top lid)
-
Hazardous waste labels (as required by your institution)
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
-
Spatula or scoop
-
Chemical fume hood (if the material is dusty or if there is a risk of generating aerosols)
Procedure:
-
Waste Segregation and Collection:
-
Proper segregation of chemical waste is crucial to prevent dangerous reactions and facilitate efficient disposal.[1]
-
Collect waste this compound in a designated, leak-proof container made of a compatible material.[1]
-
As this is a non-halogenated organic compound, it should be placed in the non-halogenated solid organic waste stream unless it is contaminated with halogenated substances.
-
-
Container Labeling:
-
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.[1]
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the approximate quantity or concentration of the compound in the waste container.[1]
-
Include the date of accumulation.
-
-
Safe Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times except when adding waste.
-
Place the waste container in secondary containment to prevent the spread of material in case of a leak.[1]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
Provide the EHS office with all necessary information about the waste stream.
-
Disposal of Empty Containers:
-
A container that has held this compound can generally be disposed of as regular trash once all the waste has been removed.
-
The container should be emptied, leaving as little residue as possible.
-
Deface any chemical or hazardous waste labels from the empty container and remove the cap before disposal.
-
If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[2] However, this compound is not typically classified as an acutely hazardous waste.
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. Always consult your institution's specific waste management guidelines and your EHS office for any questions or clarification.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


